Ethyl Cinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017688 | |
| Record name | ethyl-(E)-cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |
| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Ethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; miscible in alcohols, miscible (in ethanol) | |
| Record name | Ethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.051 | |
| Record name | Ethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00327 [mmHg] | |
| Record name | Ethyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4192-77-2, 103-36-6 | |
| Record name | Ethyl (E)-cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |
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| Record name | Ethyl trans-cinnamate | |
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| Record name | ETHYL CINNAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |
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| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethyl-(E)-cinnamate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |
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| Record name | ETHYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |
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Advanced Synthetic Methodologies and Chemical Transformations of Ethyl Cinnamate
Enzymatic Synthesis of Ethyl Cinnamate (B1238496)
The enzymatic synthesis of ethyl cinnamate, a significant flavor and fragrance compound, presents a green alternative to traditional chemical methods. researchgate.net This biotransformation is typically achieved through the esterification of cinnamic acid with ethanol (B145695), catalyzed by lipases in non-aqueous or solvent-free systems. researchgate.netnih.gov Lipases are favored biocatalysts due to their stability in organic solvents, broad substrate specificity, and high catalytic efficiency. nih.gov Various lipases have been successfully employed, including commercial preparations like Novozyme 435 (immobilized lipase B from Candida antarctica), Lipozyme TLIM (immobilized lipase from Thermomyces lanuginosus), and porcine pancreatic lipase (PPL). researchgate.netnih.govacs.org
The reaction medium significantly influences the synthesis yield. Studies have investigated various organic solvents such as isooctane, acetone, and DMSO, with isooctane often demonstrating high yields. nih.gov In some cases, solvent-free systems are utilized to create a more environmentally friendly process. researchgate.net The optimization of reaction parameters—including temperature, substrate molar ratio, enzyme loading, and water activity—is critical for maximizing product conversion. nih.govcapes.gov.br For instance, research has shown that increasing the reaction temperature from 10°C to 50°C can increase the initial reaction rate by 18 times and the yield of this compound by 6.2 times. nih.gov Under optimal conditions, lipase-catalyzed synthesis has been reported to achieve yields as high as 99%. nih.govresearchgate.net
Bioreactor System Optimization for this compound Production
The choice of bioreactor is critical for scaling up the enzymatic production of this compound efficiently. The two primary configurations studied for this purpose are batch bioreactors and fluidized bed bioreactors, each with distinct kinetic behaviors and performance characteristics. acs.org Optimization of these systems involves adjusting parameters such as temperature, substrate molar ratio, enzyme concentration, and agitation speed or flow rate to maximize productivity. acs.orgnih.gov
A batch reactor is a closed system where reactants are loaded at the beginning of the process and the reaction proceeds for a set duration. scribd.comijirset.com For this compound synthesis, this typically involves charging the reactor with cinnamic acid, ethanol, a suitable solvent (or in a solvent-free medium), and an immobilized lipase like Novozyme 435. acs.org The system is agitated to ensure a uniform distribution of reactants and catalyst. scribd.com
A fluidized bed bioreactor (FBR) operates by passing a fluid (liquid containing the substrates) upward through a bed of solid particles (the immobilized enzyme), causing the particles to become suspended or "fluidized". fermentorchina.com This configuration offers several advantages over batch reactors, including enhanced mass transfer between the liquid and solid phases and reduced shear stress on the biocatalyst. fermentorchina.comnottingham.ac.uk
Table 2: Performance Comparison of Bioreactor Systems for this compound Synthesis
| Parameter | Batch Bioreactor | Fluidized Bed Bioreactor | Source |
|---|---|---|---|
| Operating Mode | Closed system, fixed time | Continuous flow, steady state | scribd.comfermentorchina.com |
| Optimal Temperature | 55 °C | 55 °C | acs.org |
| Optimal Substrate Ratio (Acid:Alcohol) | 1:3 | 1:3 | acs.org |
| Substrate Inhibition | Inhibition by ethanol observed | No significant ethanol inhibition | acs.orgacs.org |
| Kinetic Model Fit | Ping-Pong Bi-Bi with alcohol inhibition | Ping-Pong Bi-Bi (no inhibition term) | acs.orgresearchgate.net |
| Mass Transfer | No significant limitations reported | Enhanced mass transfer, no limitations reported | acs.orgfermentorchina.com |
Process Parameter Interactions and Scale-Up Considerations
The synthesis of this compound is significantly influenced by the interplay of various process parameters, which is a critical consideration for optimizing reaction yields and enabling industrial scale-up. The study of these interactions is fundamental to transitioning from laboratory-scale batches to larger, more economical production runs. researchgate.net Key parameters that demonstrate significant interaction include reaction temperature, substrate molar ratio, and catalyst loading.
In enzymatic esterification processes, for instance, an increase in temperature can have a dual effect. While higher temperatures generally increase the initial reaction rate, they can also lead to enzyme denaturation beyond an optimal point. Research on Lipozyme TLIM-catalyzed synthesis showed that as the temperature was raised from 10 to 50 °C, the initial reaction rate increased 18-fold, and the yield of this compound saw a 6.2-fold increase, highlighting a strong positive correlation within this range. nih.gov
The molar ratio of the reactants, cinnamic acid and ethanol, is another critical factor. An excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the product side, thereby increasing the yield. gychbjb.com However, in enzymatic reactions, a relative excess of either the acid or alcohol can potentially inactivate the biocatalyst. researchgate.net The choice of solvent or the use of a solvent-free system also impacts reaction efficiency, with some studies showing higher yields in non-polar solvents like isooctane compared to solvent-free systems or other solvents like acetone and DMSO. nih.govmedcraveonline.com
Scaling up production from the lab to an industrial setting introduces several challenges.
Catalyst Recovery and Reusability: Homogeneous catalysts, such as sulfuric acid, are effective but pose challenges for separation and can cause corrosion issues in large reactors. patsnap.com Heterogeneous catalysts, including immobilized enzymes and solid acids, are advantageous for large-scale operations due to their ease of separation and potential for reuse, which is economically and environmentally beneficial. researchgate.netpatsnap.com
Reaction Kinetics and Reactor Design: Understanding the reaction mechanism, such as the Ping-Pong Bi-Bi mechanism observed in some lipase-catalyzed syntheses, is crucial for designing efficient reactors, whether batch or continuous flow. researchgate.net
Energy Consumption and Waste Management: Efficient heat transfer becomes critical on a larger scale to maintain optimal reaction temperatures. Furthermore, minimizing solvent use, such as in solvent-free Wittig reactions, reduces waste and aligns with green chemistry principles, a significant consideration for industrial applications. gctlc.orgkemdikbud.go.id
Classical and Green Synthetic Approaches for this compound and its Derivatives
The synthesis of this compound can be achieved through several established and emerging methods, ranging from classical acid-catalyzed esterification to greener enzymatic and solvent-free approaches.
Esterification Reactions Utilizing Catalytic Systems
The most direct route to this compound is the esterification of cinnamic acid with ethanol. This reaction is typically catalyzed to achieve viable reaction rates and yields.
Chemical Catalysis: Traditional methods often employ strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. researchgate.netrsc.org While effective, these homogeneous catalysts present challenges in product purification and catalyst separation. patsnap.com To overcome these issues, solid acid catalysts have been investigated. For example, stannic chloride pentahydrate has been used to achieve a 91.4% yield under reflux conditions. gychbjb.com Other inorganic solid acids, such as ferric chloride hexahydrate, have also been explored. gychbjb.com Sonochemical methods, which use ultrasonic waves to assist the reaction, have been shown to produce this compound in high yields (96.61%) with significantly reduced reaction times compared to classical heating. kemdikbud.go.id
Enzymatic Catalysis: A greener alternative involves the use of lipases as biocatalysts. These reactions are often performed under milder conditions and show high selectivity. Immobilized lipases like Novozym 435 and Lipozyme TLIM are frequently used. researchgate.netmedcraveonline.com Studies have demonstrated that optimizing parameters such as the reaction medium, water activity, and enzyme loading can lead to near-quantitative yields (up to 99%). nih.gov The choice of enzyme and reaction conditions can significantly impact the yield and reaction time. researchgate.netmedcraveonline.com
| Catalyst System | Reactants | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Stannic Chloride Pentahydrate | Cinnamic acid, Ethanol | Molar ratio 1:7.5, Reflux, 3 h | 91.4% | gychbjb.com |
| Sulfuric Acid (with sonication) | Cinnamic acid, Ethanol | 60°C, 40 min | 96.61% | kemdikbud.go.id |
| Lipozyme TLIM | Cinnamic acid, Ethanol | Isooctane solvent, 40°C | 86% - 99% | nih.govmedcraveonline.com |
| Novozym 435 | Cinnamic acid, Ethanol | Solvent-free/Organic solvent | 35.2% | researchgate.netmedcraveonline.com |
| Porcine Pancreatic Lipase | Cinnamic acid, Ethanol | DMSO solvent, 27 h | 55% | researchgate.net |
Wittig Reaction Applications in Derivative Synthesis
The Wittig reaction provides a versatile method for forming the carbon-carbon double bond in this compound, typically by reacting an aldehyde with a phosphorus ylide. webassign.netudel.edu For the synthesis of this compound, benzaldehyde is reacted with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. webassign.netresearchgate.net This reaction is highly stereoselective, predominantly yielding the more stable E-isomer (trans-ethyl cinnamate). webassign.netacs.org The formation of the strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct drives the reaction forward. udel.edu A significant advantage of this method is the development of solvent-free procedures, which not only simplifies the process but also aligns with the principles of green chemistry by reducing hazardous waste. gctlc.orgwebassign.net In these solvent-free reactions, the liquid aldehyde can act as a semi-solvent, allowing the reaction to proceed at the solid-liquid interface. udel.edu
Hydrogenation Pathways to Saturated Esters
The alkene double bond in this compound can be reduced to form the corresponding saturated ester, ethyl 3-phenylpropanoate. quizlet.comchegg.com This transformation is achieved through catalytic hydrogenation. A common and efficient method involves using a heterogeneous catalyst, such as palladium on a carbon support (Pd/C), in the presence of a hydrogen source. youtube.com The hydrogen source can be molecular hydrogen (H₂) gas, often supplied from a balloon in a laboratory setting. youtube.comquizlet.com Alternatively, transfer hydrogenation can be employed, where a molecule like ammonium formate serves as the in-situ source of hydrogen. quizlet.comquizlet.com The disappearance of the C=C double bond can be monitored using techniques like IR spectroscopy, where the conjugated carbonyl stretch of this compound is observed at a lower frequency than the non-conjugated carbonyl stretch in the hydrogenated product. quizlet.comgauthmath.com
Heteropolyacid Catalysis in this compound Synthesis
Heteropolyacids (HPAs) are a class of solid-acid catalysts that have gained attention for organic synthesis due to their high acidity and potential for reusability. iitm.ac.in These compounds, such as those with a Keggin structure like H₃PMo₁₂O₄₀, can effectively catalyze esterification reactions. researchgate.net Their use as heterogeneous catalysts offers advantages over traditional homogeneous acids by simplifying product work-up and allowing for easy catalyst separation and recycling. iitm.ac.in While much of the literature discusses their application in the synthesis of various esters and other fine chemicals, the principles are directly applicable to the synthesis of this compound from cinnamic acid and ethanol. iitm.ac.inresearchgate.net The catalytic activity of HPAs can be tuned by supporting them on materials like silica (B1680970) or by preparing their metal salts, which can enhance product selectivity and yield. iitm.ac.in
Stereoselective Synthesis and Isomerism Studies
The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in two stereoisomers: E-ethyl cinnamate (trans) and Z-ethyl cinnamate (cis). studymind.co.uk The E-isomer is thermodynamically more stable and is typically the major product in many synthetic routes, such as the Wittig reaction using stabilized ylides. udel.eduacs.org
Stereoselective Synthesis: Achieving a high proportion of the less stable Z-isomer requires specific synthetic strategies. One modern approach is the use of visible-light-driven photocatalysis. thieme-connect.com By irradiating a solution of the E-isomer with blue light in the presence of a suitable photocatalyst, such as an iridium complex, an efficient E-to-Z isomerization can be achieved, providing good yields of the Z-cinnamate derivative. thieme-connect.com This method offers a mild and green pathway to access the thermodynamically less favored isomer. thieme-connect.com
Isomerism Studies: Distinguishing between the E and Z isomers is commonly accomplished using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. chegg.com The key diagnostic feature is the coupling constant (J-value) between the two olefinic protons on the double bond. The J-value for the trans-protons in the E-isomer is significantly larger (typically around 16 Hz) than the J-value for the cis-protons in the Z-isomer (typically around 12 Hz). chegg.com This difference allows for unambiguous identification and quantification of each isomer in a mixture. chegg.comchegg.com Ion mobility spectrometry is another advanced technique that can separate and identify the E and Z isomers based on their different shapes and drift times. researchgate.net
Enantioselective Synthesis of Chiral Cinnamate Derivatives
The synthesis of chiral molecules from achiral starting materials is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. This compound and its derivatives serve as prochiral substrates, meaning they can be converted into chiral products in a single chemical step. youtube.com Asymmetric hydrogenation and conjugate addition reactions are primary methods for achieving the enantioselective synthesis of chiral cinnamate derivatives, typically employing chiral catalysts to control the stereochemical outcome.
Asymmetric hydrogenation of the α,β-unsaturated double bond in cinnamates is a highly effective method for producing chiral phenylpropanoates. This transformation is often accomplished using transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral ligands. youtube.comnih.gov The choice of metal and ligand is critical for achieving high enantioselectivity. For instance, rhodium complexes with chiral bidentate phosphine ligands like DiPAMP were famously used in the commercial synthesis of the L-dopa precursor, demonstrating the power of this approach. youtube.com More recent research has expanded the scope to include earth-abundant metals like nickel and cobalt. acs.orgnih.gov The catalyst's structure, including the specific chiral modifier, influences the reaction's efficiency and the enantiomeric excess (e.e.) of the product. nih.govacs.org
Another significant strategy is the enantioselective conjugate addition to the Michael acceptor system of this compound. This involves the addition of nucleophiles to the β-carbon of the cinnamate backbone. Chiral catalysts, including organocatalysts and metal complexes, are used to direct the approach of the nucleophile, leading to the preferential formation of one enantiomer. For example, chiral biphenols have been shown to catalyze the asymmetric addition of aryl and alkenyl boronates to related ortho-quinone methides, which share a similar reactive motif. nih.gov These reactions create new carbon-carbon or carbon-heteroatom bonds at the β-position, generating a stereocenter with high enantiopurity.
The table below summarizes selected research findings on the enantioselective synthesis of chiral derivatives from cinnamates.
| Reaction Type | Substrate | Catalyst/Ligand | Conditions | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Dehydroamino acid (Cinnamate analogue) | Rhodium(I) / (R,R)-DiPAMP | H₂, Rh precursor | L-dopa precursor | 95% | youtube.com |
| Asymmetric Hydrogenation | Methyl-(Z)-α-acetamidocinnamate (MAC) | (S,S)-(Ph-BPE)CoCl₂ / Zn | H₂ (4 atm), MeOH, 50 °C, 18 h | (R)-N-acetylphenylalanine methyl ester | 93% | acs.org |
| Asymmetric Hydrogenation | Various Olefins | Ruthenium / BINAP | H₂ | Chiral Alkanes | Up to 97% | youtube.com |
| Asymmetric Boronate Addition | ortho-Quinone Methide | 3,3′-Br₂-BINOL | Toluene (B28343), 4 °C, 12 h | Substituted 2-styryl phenol | Up to 98:2 e.r. | nih.gov |
| Asymmetric Hydrogenation | Oximes | Nickel Complex | H₂, S/C ratio 1,000 | Chiral Hydroxylamines | Up to 99% | nih.gov |
E/Z Photoisomerization Effects and Control
The carbon-carbon double bond of this compound allows for the existence of two geometric isomers: the E-isomer (trans), which is thermodynamically more stable, and the Z-isomer (cis), which is less stable. researchgate.netthieme-connect.com Photoisomerization is the process by which light energy is used to convert one isomer into the other. This contra-thermodynamic transformation from the readily available E-isomer to the less stable Z-isomer is of significant interest for the synthesis of specific stereochemical structures, such as coumarins. thieme-connect.com
The process is typically initiated by irradiating a solution of E-ethyl cinnamate with light of a suitable wavelength, often in the UV or visible range. rsc.orgresearchgate.net Upon absorbing a photon, the molecule is promoted to an electronic excited state (S₁). From this excited state, rotation around the C=C bond can occur, leading to a twisted intermediate geometry. This intermediate can then relax back to the electronic ground state (S₀) as either the E or Z isomer. rsc.orguea.ac.uk The efficiency of this process is described by the photoisomerization quantum yield (Φ), which is the fraction of absorbed photons that result in isomerization. For this compound in ethanol, the quantum yield for the trans → cis conversion has been reported as 0.26, while the reverse cis → trans process has a quantum yield of 0.29. rsc.org
Control over the E/Z photoisomerization process can be exerted through several factors:
Photocatalysts (Sensitizers): The most effective control is achieved by using photocatalysts, also known as triplet sensitizers. These molecules absorb light and transfer the energy to the cinnamate molecule, facilitating its isomerization. nih.govnih.gov Iridium(III) and Ruthenium(II) polypyridyl complexes are highly effective due to their strong absorption of visible light and high triplet energies. researchgate.netthieme-connect.comnih.gov Organic dyes and hydroxyaromatic aldehydes have also been developed as efficient, metal-free sensitizers. researchgate.net
Wavelength of Light: The choice of irradiation wavelength is crucial. The light source must emit energy that can be absorbed by either the substrate or the photocatalyst. Blue LEDs (≈460–470 nm) are commonly used in conjunction with iridium catalysts. researchgate.netthieme-connect.com In some systems, a wavelength-dependent bifurcation is observed, where isomerization only occurs efficiently above a certain energy threshold needed to overcome a barrier on the excited-state potential energy surface. uea.ac.ukscispace.com
Reaction Time and Solvent: Irradiation time directly affects the conversion rate, with reactions often reaching a photostationary state where the rates of forward and reverse isomerization become equal. thieme-connect.com The solvent can also play a role; for example, increased solvent viscosity can hinder the large-amplitude motions required for isomerization, potentially affecting the excited-state lifetime and reaction efficiency. nih.gov
The use of microchip flow reactors offers enhanced control over reaction parameters like irradiation time and improves productivity by continuously separating the product from the reaction zone, which can reduce photodegradation. nih.gov
The following table presents data from various studies on the photocatalytic E/Z isomerization of cinnamate derivatives.
| Substrate | Catalyst/Sensitizer | Light Source | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Ethyl-3-(pyridine-3-yl)but-2-enoate | Ru-, Ir-, and Cu-based complexes | 404 nm LED | Not specified (in microreactor) | Achieved up to 80% conversion to Z-isomer in 10-180 seconds. | nih.gov |
| This compound derivatives | 2-hydroxybenzene-1,3,5-tricarbaldehyde | Blue light | THF | Achieved 92:8 Z/E ratio in 5 minutes. | researchgate.net |
| (E)-Cinnamide | Ir₂(ppy)₄Cl₂ (1 mol%) | 5 W Blue LED (≈460–470 nm) | CH₃CN | 65% isolated yield of Z-isomer after 24h. | thieme-connect.com |
| This compound | None (direct irradiation) | UV light | Ethanol | Quantum yield (trans → cis) = 0.26; (cis → trans) = 0.29. | rsc.org |
| p-Hydroxycinnamate anion derivatives | None (direct irradiation) | 370-430 nm | Gas Phase | Isomerization is controlled by a barrier on the S1 potential energy surface. | uea.ac.ukscispace.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Mechanistic Correlates of Molecular Structure with Biological Potency
The bioactivity of cinnamic acid derivatives, including ethyl cinnamate (B1238496), is significantly influenced by the nature and position of substituents on the phenyl ring, variations in the alkyl ester group, and the compound's stereochemistry. These structural modifications can alter the molecule's electronic, hydrophobic, and steric properties, thereby affecting its interaction with biological targets.
The substitution pattern on the phenyl ring of ethyl cinnamate analogs plays a crucial role in modulating their biological activity. The introduction of various functional groups can either enhance or diminish the compound's efficacy depending on the specific biological endpoint being investigated.
In the realm of acaricidal activity against Psoroptes cuniculi, specific substitutions on the benzene (B151609) ring have been demonstrated to dramatically alter efficacy. The introduction of a nitro group at the ortho- or meta-position significantly enhances acaricidal properties. Conversely, the presence of hydroxy, methoxy, acetoxy, methylenedioxy, bromo, or chloro groups tends to reduce this activity. This highlights the sensitivity of the biological target to the electronic and steric nature of the phenyl ring substituents.
The following table summarizes the influence of various phenyl ring substituents on the acaricidal activity of this compound derivatives.
| Substituent | Position | Effect on Acaricidal Activity |
| -NO2 | ortho, meta | Significantly Improved |
| -OH | - | Reduced |
| -OCH3 | - | Reduced |
| -OCOCH3 | - | Reduced |
| -OCH2O- | - | Reduced |
| -Br | - | Reduced |
| -Cl | - | Reduced |
This table is based on qualitative SAR observations.
The nature of the alkyl group in the ester moiety of cinnamates is another critical determinant of their biological activity. Altering the length and branching of the alkyl chain can significantly affect the compound's lipophilicity and steric hindrance, which in turn influences its ability to penetrate biological membranes and interact with target sites.
In the context of antimicrobial activity, a clear trend is often observed with variations in the alkyl ester. For antifungal activity against various Candida and other fungal strains, an increase in the carbon chain length of the alkyl group can lead to enhanced potency. For example, butyl cinnamate has been shown to be a more potent antifungal agent than methyl, ethyl, and propyl cinnamate against a range of fungal strains mdpi.comnih.gov. This enhancement is often attributed to increased lipophilicity, which facilitates greater penetration of the fungal cell membrane mdpi.com. However, this trend is not limitless; a very long alkyl chain can lead to a decrease in activity, suggesting an optimal lipophilicity for a given biological target.
Similarly, antibacterial activity can also be modulated by the alkyl chain length. An increase in the carbon chain from methyl to decyl has been shown to correlate with increased antibacterial activity against several bacterial strains mdpi.com. However, steric effects can also come into play. For instance, while an isopropyl group may confer activity, a bulkier isopentyl group can lead to inactivity, likely due to steric hindrance mdpi.com.
The following table presents the Minimum Inhibitory Concentration (MIC) values of various alkyl cinnamates against the fungal strain Candida albicans, illustrating the impact of alkyl chain length on antifungal activity.
| Compound | Alkyl Group | MIC (µM) against C. albicans |
|---|---|---|
| Mthis compound | -CH3 | 789.19 |
| This compound | -CH2CH3 | 726.36 |
| Propyl cinnamate | -CH2CH2CH3 | 672.83 |
| Butyl cinnamate | -CH2CH2CH2CH3 | 626.62 |
Data sourced from studies on the antifungal activity of cinnamate esters nih.gov.
Stereochemistry, particularly the configuration of the double bond in the acrylic acid side chain, can have a profound impact on the pharmacological efficacy of cinnamate derivatives. The E (trans) and Z (cis) isomers can exhibit significantly different biological activities due to their distinct three-dimensional shapes, which affects how they fit into the binding sites of biological targets.
For example, in the case of acaricidal activity, (E)-cinnamates have been found to be more effective than their (Z)-isomer counterparts. This suggests that the spatial arrangement of the phenyl and ester groups in the trans configuration is more favorable for interaction with the target site in the mite.
Furthermore, studies on cinnamamide derivatives have shown that the stereochemistry of the double bond can lead to opposing effects on the central nervous system. Generally, E isomers exhibit depressant and anticonvulsant activities, while Z isomers tend to cause stimulant effects such as tremors and convulsions. This stark difference in pharmacological profiles underscores the critical importance of stereochemistry in drug design and development.
Computational Modeling for Bioactivity Prediction
Computational modeling, particularly QSAR, provides a powerful tool for predicting the biological activity of this compound derivatives and understanding the underlying molecular features that drive their efficacy. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of robust QSAR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized based on the dimensionality of the molecular representation from which they are derived.
Constitutional and topological descriptors are among the simplest types of molecular descriptors as they are derived from the 2D representation of a molecule, without consideration of its 3D conformation.
Constitutional descriptors , also known as 0D and 1D descriptors, are based on the molecular formula and the count of different atom types and functional groups. Examples include:
Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.
Atom Count: The total number of atoms or the number of specific types of atoms (e.g., carbon, oxygen, nitrogen).
Bond Count: The total number of bonds or the number of specific bond types (e.g., single, double, aromatic).
Sum of Atomic Polarizabilities: A measure of the molecule's ability to form instantaneous dipoles.
Topological descriptors , also known as 2D descriptors, describe the connectivity of atoms within a molecule. They are derived from the graph representation of the molecule, where atoms are vertices and bonds are edges. These descriptors provide information about molecular size, shape, branching, and cyclicity. Examples include:
Wiener Index (W): The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It is related to molecular branching.
Randić Connectivity Index (χ): A descriptor of molecular branching, calculated from the degrees of adjacent vertices in the molecular graph.
Kier & Hall Molecular Connectivity Indices: A family of indices that describe molecular shape and branching based on the connectivity of atoms.
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and transport properties.
In QSAR studies of cinnamate derivatives, these descriptors have been used to build models that predict various biological activities, including antimicrobial and antiparasitic effects nih.govmdpi.com. For example, the antileishmanial activity of cinnamate esters has been shown to be linearly correlated with the Topological Polar Surface Area (TPSA), indicating the importance of polar interactions in their mechanism of action mdpi.com.
The following table provides examples of constitutional and topological descriptors that could be used in a QSAR study of this compound.
| Descriptor Type | Descriptor Name | Description | Relevance to Bioactivity |
| Constitutional | Molecular Weight | Sum of atomic weights | Influences transport and distribution. |
| Constitutional | Number of Oxygen Atoms | Count of oxygen atoms | Relates to polarity and hydrogen bonding capacity. |
| Topological | Wiener Index | Sum of all shortest path distances between non-hydrogen atoms | Reflects molecular size and branching, which can affect binding. |
| Topological | Randić Connectivity Index | Characterizes molecular branching | Can influence steric interactions with a receptor. |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Correlates with membrane permeability and bioavailability. |
These descriptors, often in combination with other types of descriptors (e.g., electronic, steric), are used as independent variables in statistical methods like multiple linear regression to develop QSAR models that can predict the bioactivity of new, untested this compound analogs.
Geometrical and Electronic Descriptors
In the realm of QSAR, the biological activity of a compound is quantitatively correlated with its physicochemical properties and structural features, collectively known as molecular descriptors. wikipedia.orglibretexts.org For this compound and its analogues, both geometrical and electronic descriptors are crucial in defining their interaction with biological targets.
Geometrical descriptors relate to the three-dimensional aspects of the molecule, such as its size, shape, and the spatial arrangement of its atoms. For instance, the stereochemistry of the double bond in the cinnamate moiety is a critical geometrical descriptor. Studies on cinnamate derivatives have shown that the (E)-isomer (trans configuration) is often more biologically effective than its corresponding (Z)-isomer (cis configuration). nih.gov This difference in activity is attributed to the distinct shapes of the isomers, which affects how they fit into receptor sites or active sites of enzymes.
Electronic descriptors, on the other hand, quantify the electronic properties of the molecule. These include parameters that describe how charge is distributed and how the molecule interacts with other charged or polar entities. Key electronic descriptors relevant to this compound derivatives include:
Substituent Effects: The nature and position of substituents on the phenyl ring significantly alter the electronic properties and, consequently, the bioactivity. For example, the presence of electron-withdrawing groups like nitro groups (o-NO₂ or m-NO₂) on the benzene ring has been found to significantly enhance the acaricidal activity of this compound derivatives. nih.gov Conversely, the introduction of groups like hydroxy, methoxy, acetoxy, or halogens (bromo, chloro) can reduce activity. nih.gov
Ionization Potential: This descriptor relates to the energy required to remove an electron from a molecule. In QSAR studies of cinnamic acid esters, ionization potential has been correlated with tumor-cell specificity, indicating its importance in the molecule's mechanism of action at an electronic level. nih.gov
A QSAR investigation into the antimicrobial activity of a series of cinnamic acid esters and amides utilized multiple linear regression analysis to correlate various calculated physicochemical parameters with biological activity, underscoring the predictive power of these descriptors. nih.govresearchgate.net
| Substituent Group | Position | Effect on Activity | Descriptor Type |
|---|---|---|---|
| Nitro (NO₂) | ortho, meta | Significantly Improved | Electronic (Electron-withdrawing) |
| Hydroxy (OH) | - | Reduced | Electronic (Electron-donating) |
| Methoxy (OCH₃) | - | Reduced | Electronic (Electron-donating) |
| Bromo (Br) | - | Reduced | Electronic (Halogen) |
| Chloro (Cl) | - | Reduced | Electronic (Halogen) |
HOMO-LUMO Gap Analysis in Bioactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical concepts used to describe the electronic behavior of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a fundamental descriptor of molecular stability and reactivity. nih.govresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba This increased reactivity can often be correlated with higher biological activity. The analysis of the HOMO-LUMO gap is therefore a powerful tool in predicting the potential bioactivity of compounds like this compound. nih.gov
Key aspects of HOMO-LUMO gap analysis include:
Predicting Reactivity: The gap is an approximate measure of chemical reactivity. Molecules with smaller gaps are generally considered "softer" and more polarizable, making them more likely to participate in chemical reactions, including those with biological targets. researchgate.net
Charge Transfer Interactions: A lower value for the HOMO-LUMO energy gap can indicate the potential for charge transfer interactions to occur within the molecule, a phenomenon that can be crucial for its biological function. pmf.unsa.banih.gov
Redox Potential Estimation: The HOMO-LUMO gap can be used to estimate the redox potential of a molecule. This is significant for understanding its metabolic fate, as oxidation is a primary metabolic pathway for many drug molecules. pmf.unsa.ba
In QSAR models, the HOMO-LUMO gap is often calculated using computational methods like Density Functional Theory (DFT) and used as a descriptor to predict activities ranging from antimicrobial to anticancer effects. For a series of related compounds, such as substituted ethyl cinnamates, calculating the HOMO-LUMO gap for each derivative can help explain observed differences in their biological potency. For example, the introduction of a substituent that significantly narrows the gap might be expected to enhance bioactivity, assuming the mechanism of action involves electronic interactions.
| HOMO-LUMO Gap Size | Chemical Reactivity | Molecular Stability | General Bioactivity Implication |
|---|---|---|---|
| Large | Low | High (Hard Molecule) | Less likely to be reactive |
| Small | High | Low (Soft Molecule) | More likely to be reactive |
Replacement Method Algorithms for Model Optimization
Developing a robust QSAR model is a critical step in computational drug design. A significant challenge in this process is selecting the most relevant molecular descriptors from a vast pool of potential variables. Including irrelevant or redundant descriptors can lead to overfitting and poor predictive performance of the model. The Replacement Method (RM) and its evolution, the Enhanced Replacement Method (ERM), are powerful algorithms designed for this crucial variable selection process.
The core objective of these algorithms is to find the optimal subset of descriptors that yields the best-performing QSAR model.
Enhanced Replacement Method (ERM): The ERM builds upon the RM by incorporating additional strategies to more effectively explore the solution space and avoid getting trapped in local optima. researchgate.net It is designed to improve upon the search capabilities of the simpler RM. Studies have shown that the ERM can produce superior results compared to other widely used variable selection techniques, such as genetic algorithms, while being simpler to implement.
The application of RM or ERM in developing a QSAR model for this compound and its derivatives would involve calculating a large number of potential descriptors (geometrical, electronic, topological, etc.) for each compound. The algorithm would then be used to systematically search for the combination of these descriptors that best correlates with the measured biological activity (e.g., antimicrobial MIC values or anticancer IC₅₀ values). The final, optimized model can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding future research and development efforts.
Mechanistic Investigations of Biological Activities of Ethyl Cinnamate
Antimicrobial and Antifungal Mechanisms
Ethyl cinnamate (B1238496), an ester of cinnamic acid and ethanol (B145695), is a compound recognized for its fragrance and flavor, but it also possesses notable biological activities. Scientific investigations have begun to explore its potential as an antimicrobial and antifungal agent, with specific research focusing on its mechanisms of action against various organisms. These inquiries are crucial for understanding how the compound exerts its effects and for evaluating its potential in various applications. The following sections delve into the specific mechanistic details of ethyl cinnamate's activity against certain parasites and bacteria.
Psoroptes cuniculi is a non-burrowing ectoparasitic mite responsible for causing psoroptic mange in rabbits and other animals, leading to significant health issues and economic losses. Research has identified this compound and its derivatives as potent acaricides against this mite.
The efficacy of an acaricide is often quantified by its lethal concentration (LC) and lethal time (LT) values, which measure the concentration of a substance required to kill a certain percentage of a pest population and the time it takes to do so, respectively.
In vitro studies on this compound derivatives have demonstrated their significant acaricidal properties against P. cuniculi. The median lethal concentration (LC50) and median lethal time (LT50) have been established for several of these compounds, showing them to be highly effective, in some cases more so than the standard drug, ivermectin. researchgate.netsemanticscholar.org For instance, certain nitro-substituted this compound derivatives exhibit substantially lower LC50 values than ivermectin, indicating higher potency. researchgate.netsemanticscholar.org One derivative, compound 27 (ethyl (E)-3-(3-nitrophenyl)acrylate), showed an LC50 of 29.8 µg/mL, which is approximately 8.3 times more potent than ivermectin (LC50 = 247.4 µg/mL). researchgate.net
Furthermore, the time required for these compounds to act is also a critical metric. Compound 30 (ethyl 3-(3-nitrophenyl)propanoate), a dihydro derivative, displayed a remarkable LT50 of just 1.3 hours at a concentration of 4.5 µmol/mL, significantly faster than ivermectin's LT50 of 8.9 hours. researchgate.netsemanticscholar.org
The table below summarizes the acaricidal activity of selected this compound derivatives against Psoroptes cuniculi in comparison to ivermectin. researchgate.netsemanticscholar.org
Interactive Data Table: Acaricidal Activity of this compound Derivatives Against P. cuniculi
| Compound | Chemical Name | LC50 (µg/mL) | LT50 (hours at 4.5 µmol/mL) |
| 6 | Ethyl (E)-cinnamate | 89.3 | 10.6 |
| 15 | Ethyl (E)-3-(4-nitrophenyl)acrylate | 119.0 | 11.0 |
| 26 | Ethyl (E)-3-(2-nitrophenyl)acrylate | 39.2 | 10.4 |
| 27 | Ethyl (E)-3-(3-nitrophenyl)acrylate | 29.8 | 7.9 |
| 30 | Ethyl 3-(3-nitrophenyl)propanoate | 41.2 | 1.3 |
| Ivermectin | Ivermectin | 247.4 | 8.9 |
The molecular structure of this compound includes an α,β-unsaturated carbonyl group, a feature that often allows compounds to participate in a chemical reaction known as the Michael addition. This reaction involves the addition of a nucleophile (such as a thiol group in an enzyme's active site) to the β-carbon of the unsaturated system. This mechanism is a known mode of action for many biologically active compounds.
While the broader class of cinnamates and related phenylpropanoids found in cinnamon has been studied for antibacterial properties, the specific mechanistic details concerning this compound are less defined in the scientific literature.
Enterohemorrhagic Escherichia coli O157:H7 is a significant foodborne pathogen. Studies have investigated the antibacterial effects of cinnamon and its primary constituent, cinnamaldehyde (B126680), against this strain, showing that it can damage bacterial membranes and inhibit various cellular processes. researchgate.net However, specific research focusing solely on the effect of this compound on the physiological metabolism of E. coli O157:H7 is not extensively documented. While it is plausible that this compound shares some mechanisms with other cinnamic compounds, direct evidence detailing its specific impact on the metabolic pathways of this particular bacterial strain is limited.
P-type ATPases are a large family of pumps found in the membranes of virtually all living cells. They are crucial for establishing and maintaining electrochemical gradients of ions across membranes by hydrolyzing ATP. In bacteria like E. coli, these pumps are vital for functions such as ion homeostasis and are considered potential targets for antimicrobial agents. nih.gov Research has shown that various natural polyphenols can inhibit the F-type ATP synthase in E. coli. researchgate.net A 2025 study also demonstrated that a derivative, ethyl p-methoxycinnamate, could deplete ATP in tumor cells by inhibiting fatty acid synthesis. nih.govnih.gov
Despite these findings on related compounds and enzyme systems, there is a lack of specific studies that demonstrate or elucidate the direct modulation of P-type ATPase activity in E. coli O157:H7 by this compound. The precise interaction, if any, between this compound and these essential bacterial enzymes remains an area requiring further scientific investigation.
Antibacterial Action against Pathogenic Strains
Inhibition of Enterohemorrhagic Escherichia coli O157:H7 Physiological Metabolism
Virulence Gene Expression Downregulation
This compound and related nature-identical compounds have been investigated for their ability to modulate the expression of bacterial virulence genes. Research indicates that certain nature-identical compounds can significantly downregulate the expression of genes responsible for key pathogenic traits in bacteria such as Escherichia coli. mdpi.com These traits include motility, adhesion to host cells, and the production of toxins. mdpi.com
Studies on compounds with similar aromatic structures, such as thymol, carvacrol, and eugenol, have demonstrated a capacity to decrease the transcription of genes related to the secretion of heat-labile (LT) and heat-stable (ST) enterotoxins, which are critical to the pathogenicity of enterotoxigenic E. coli (ETEC). mdpi.com The mechanism often involves interfering with bacterial communication systems like quorum sensing. nih.gov For instance, cinnamaldehyde, a closely related compound, has been shown to affect the quorum-sensing system, which in turn regulates biofilm formation in Staphylococcus aureus. nih.gov The silencing of key enzymes in related metabolic pathways, such as cinnamate-4-hydroxylase (C4H), has been shown to alter the metabolic flux and impact the production of various compounds, suggesting that targeting these pathways can influence cellular processes. mdpi.com This body of research suggests that a key antimicrobial mechanism of this compound involves not just direct inhibition of growth, but also the suppression of genetic factors that enable bacteria to cause disease. mdpi.com
Molecular Interactions with Glucose-6-Phosphate Dehydrogenase
The interaction between small molecules and essential metabolic enzymes is a key area of investigation for understanding their biological effects. Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which is vital for managing oxidative stress and for various biosynthetic processes. nih.govniscpr.res.in The study of molecular interactions with G6PD often involves in silico methods like molecular docking and molecular dynamics simulations. niscpr.res.innih.gov
These computational techniques model the binding of a ligand, such as this compound, to the active site of the enzyme. The analysis focuses on identifying the specific amino acid residues involved in the interaction and calculating the binding affinity, typically expressed in kcal/mol. niscpr.res.in For example, studies on G6PD variants have used molecular docking to assess how different mutations affect the binding of its natural substrates, glucose-6-phosphate (G6P) and NADP+. nih.gov A strong binding affinity between an external compound and G6PD could imply an inhibitory or modulatory effect on the enzyme's function. While direct studies detailing the molecular docking of this compound with G6PD are not extensively published, the established methodologies provide a framework for how such an interaction would be evaluated, offering insights into its potential to disrupt cellular metabolism. nih.govniscpr.res.in
Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
This compound has demonstrated antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
Against the Gram-positive bacterium Staphylococcus aureus, cinnamic acid derivatives have shown notable inhibitory effects. cabidigitallibrary.orgfrontiersin.org Similarly, activity has been recorded against the Gram-negative bacterium Escherichia coli. cabidigitallibrary.orgresearchgate.net Studies comparing various cinnamic acid esters have found that the potency can be influenced by the alkyl chain length, with butyl cinnamate sometimes showing greater activity than ethyl or mthis compound. mdpi.com However, this compound remains bioactive against these key pathogens. mdpi.com For example, ethanolic extracts of cinnamon, which contains cinnamaldehyde and related compounds, have shown significant zones of inhibition against both S. aureus and E. coli. nih.gov
| Compound | Bacterium | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Various Strains | 726.36 | mdpi.com |
| Mthis compound | Various Strains | 789.19 | mdpi.com |
| Butyl Cinnamate | Various Strains | 626.62 | mdpi.com |
| Cinnamic Acid | S. aureus | 0.5 mg/mL | cabidigitallibrary.org |
| Cinnamic Acid | E. coli | 1 mg/mL | cabidigitallibrary.org |
Bactericidal Versus Bacteriostatic Modalities
The antimicrobial action of a compound can be classified as either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth without killing them). foamid.comultra-fresh.comlibretexts.org This distinction is determined by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population. microbe-investigations.comresearchgate.net A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. mdpi.comnih.gov
In the case of cinnamic acid derivatives, studies have been conducted to determine their modality of action. For several cinnamates tested against various bacterial strains, the MBC/MIC ratios were found to be ≤ 4, indicating a bactericidal effect. mdpi.com This suggests that these compounds, likely including this compound, actively kill bacteria rather than merely halting their proliferation. mdpi.com It is important to note, however, that the distinction can depend on factors like the specific pathogen and the concentration of the compound. foamid.comlibretexts.org At high concentrations, some bacteriostatic agents may exhibit bactericidal properties. ultra-fresh.com
| Compound | Bacterial Strain | MIC | MBC | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Butyl Cinnamate | S. aureus ATCC 29213 | 626.62 µM | 1253.24 µM | 2 | Bactericidal |
| Cinnamoyl Pyrrolidine | E. coli | 0.5 mg/mL | 0.5 mg/mL | 1 | Bactericidal |
| Cinnamoyl Pyrrolidine | S. aureus | 0.5 mg/mL | 0.5 mg/mL | 1 | Bactericidal |
Data derived from studies on cinnamic acid derivatives. cabidigitallibrary.orgmdpi.com
Antifungal Efficacy against Phytopathogenic Fungi
Mycelium Growth Inhibition Assays
This compound has demonstrated significant efficacy in controlling the growth of phytopathogenic fungi, which cause major crop diseases. The primary method for evaluating this is the mycelium growth inhibition assay. researchgate.netnih.gov In these assays, the fungus is cultured on a growth medium, and the diameter of the fungal colony is measured over time in the presence and absence of the test compound. The percentage of inhibition is then calculated. nih.gov
Essential oils rich in this compound have been shown to be highly active against various plant pathogenic fungi. researchgate.net For example, ethyl formate, a structurally similar and related compound, has been tested against fungi isolated from barley. mdpi.com It effectively inhibited the growth of multiple fungal species, including Alternaria infectoria, Fusarium chlamydosporum, and Penicillium sp., with efficacy being concentration-dependent. mdpi.com These assays confirm that this compound and related compounds can directly suppress the vegetative growth of fungi, highlighting their potential as biocontrol agents in agriculture. nih.gov
| Fungal Species | Inhibitor | Concentration (mmol/L) | Inhibition Rate (%) |
|---|---|---|---|
| Alternaria infectoria | Ethyl Formate | 2.4 | 100 |
| Fusarium chlamydosporum | Ethyl Formate | 2.4 | 63 |
| Fusarium chlamydosporum | Ethyl Formate | 5.4 | 100 |
| Penicillium sp. 2 | Ethyl Formate | 10.8 | 100 |
| Rhizopus arrhizus | Ethyl Formate | 5.4 | 100 |
Inhibition data for Ethyl Formate, a related compound, against fungi isolated from barley. mdpi.com
Interaction with Fungal Plasmatic Membrane Components (e.g., Ergosterol)
The primary mechanism of action for many antifungal agents involves the disruption of the fungal plasma membrane, with ergosterol (B1671047) being a key target. nih.gov Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.comfrontiersin.org Its structural difference from mammalian cholesterol makes it a selective target for antifungal drugs.
Antifungal compounds like polyenes are known to physically bind to ergosterol, leading to the formation of pores in the membrane, leakage of cellular contents, and ultimately, cell death. mdpi.com Azole antifungals, another major class, act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the ergosterol biosynthesis pathway. nih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, disrupting membrane structure and function. frontiersin.org While the precise interaction of this compound with ergosterol is still under detailed investigation, its established antifungal activity strongly suggests that it likely interferes with ergosterol synthesis or function, a common and effective strategy for fungal inhibition. nih.gov This interference disrupts the physical properties of the membrane, such as lipid packing and solvent accessibility, leading to compromised fungal viability. nih.gov
Cell Wall Integrity Perturbations
This compound has been identified as a compound that can interfere with the structural integrity of the fungal cell wall. nih.gov The fungal cell wall is a crucial external structure that provides physical strength and protection against osmotic stress. nih.govresearchgate.net Its primary components include chitin (B13524) and glucans, which are essential for maintaining cell shape and viability. nih.govresearchgate.net
Research indicates that this compound's antifungal activity involves the disruption of the cell wall. nih.gov In studies involving osmotic protectors like sorbitol, an increase in the minimum inhibitory concentration (MIC) of this compound was observed. This suggests that the compound targets the cell wall, as the presence of an osmotic stabilizer helps the fungal cells to survive despite the damage to their primary defense structure. nih.gov The disruption of the cell wall can lead to cell lysis and ultimately, cell death. nih.gov
Allelopathic Mechanisms and Algal Inhibition
This compound exhibits significant allelopathic activity, particularly in the inhibition of algal growth. nih.govnih.gov Allelopathy refers to the biochemical interactions between organisms, where one produces compounds that influence the growth, survival, and reproduction of others. In aquatic ecosystems, certain compounds can act as allelochemicals to control algal blooms, offering a potentially eco-friendly alternative to conventional methods. researchgate.netnih.gov
Studies have demonstrated that this compound can acutely inhibit the growth of various algal species, including Chlorella pyrenoidosa and Chlorella vulgaris. nih.govnih.gov The degree of inhibition has been shown to be concentration-dependent, with higher concentrations of this compound leading to a greater reduction in algal biomass. nih.govnih.gov
Impact on Chlorophyll (B73375) a Content
A primary mechanism through which this compound inhibits algal growth is by affecting the chlorophyll a content. nih.govnih.gov Chlorophyll a is the principal photosynthetic pigment in algae and is essential for capturing light energy. nih.govmdpi.com A reduction in chlorophyll a content directly impairs the photosynthetic capacity of the algal cells, leading to decreased growth and productivity. researchgate.netresearchgate.net
Research has consistently shown that exposure to this compound leads to a decrease in the chlorophyll a concentration in algal species like Chlorella pyrenoidosa and Chlorella vulgaris. nih.govnih.gov This reduction in chlorophyll a is a key indicator of the allelopathic stress induced by the compound. nih.gov
Modulation of Antioxidant Enzyme Activities
Algae, like other aerobic organisms, possess an antioxidant defense system to protect against oxidative damage caused by reactive oxygen species (ROS). nih.govmdpi.com This system includes a variety of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netexplorationpub.com SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. researchgate.net
Exposure to this compound has been shown to modulate the activities of these antioxidant enzymes in algae. nih.gov In response to the oxidative stress induced by this compound, algal cells, such as Chlorella pyrenoidosa, have been observed to increase the activity of their antioxidant enzymes as a protective measure. nih.gov This enzymatic response is an attempt to scavenge the excess ROS and mitigate cellular damage. nih.gov
Reactive Oxygen Species (ROS) Level Alterations
This compound exposure leads to a significant alteration in the levels of reactive oxygen species (ROS) within algal cells. nih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide radicals and hydrogen peroxide, which can cause damage to cellular components when present in excess. nih.govresearchgate.net
Studies have demonstrated that this compound induces an over-accumulation of ROS in algal species like Chlorella pyrenoidosa. nih.gov This increase in ROS levels is a primary factor contributing to the cellular damage observed upon exposure to the compound. The overproduction of ROS can lead to lipid peroxidation, damaging the cell membrane system and causing metabolic disorders. nih.gov
Photosynthetic Pathway Disruptions
Beyond the reduction in chlorophyll a content, this compound disrupts the photosynthetic pathway in algae at a more fundamental level. nih.govnih.gov The photosynthetic process involves a complex series of reactions, with photosystem II (PSII) playing a crucial role in the initial steps of light-dependent reactions. nih.gov
Research has shown that this compound has an acute inhibitory effect on the maximum quantum yield and the potential activity of PSII in Chlorella pyrenoidosa. nih.gov Similarly, in Chlorella vulgaris, this compound was found to significantly inhibit the maximal photochemical efficiency of PSII (Fv/Fm) and the actual photochemical efficiency of PSII in the light (ΦPSII). nih.govnih.gov At certain concentrations, the photosynthesis of C. vulgaris was observed to almost cease after 24 hours of exposure. nih.govnih.gov
**Interactive Data Table: Effect of this compound on Photosynthetic Parameters of *Chlorella vulgaris***
| Treatment Group | Exposure Time (h) | Fv/Fm (Maximal Photochemical Efficiency of PSII) | ΦPSII (Actual Photochemical Efficiency of PSII) |
| Control | 24 | 0.65 | 0.55 |
| 2 mg/L this compound | 24 | 0.40 | ~0 |
| 3 mg/L this compound | 24 | 0.30 | 0 |
| 4 mg/L this compound | 72 | 0 | 0 |
This table is a representation of findings and may not reflect exact values from a single study.
Synergistic Effects with Established Antimicrobials
An important aspect of the biological activity of this compound is its ability to act synergistically with established antimicrobial agents. nih.gov Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can be particularly valuable in combating drug-resistant strains of microorganisms. nih.govnih.govnih.gov
Studies have explored the combination of cinnamic acid derivatives, including this compound, with conventional antifungal drugs. nih.govnih.gov For instance, the potential for synergistic effects with azole antifungals like fluconazole (B54011) has been an area of interest. nih.govnih.gov Such combinations could potentially lower the required dosage of the conventional drug, thereby reducing the risk of adverse effects and mitigating the development of resistance. The mechanism behind this synergy often involves the different modes of action of the combined compounds, where one may weaken the microbe's defenses (e.g., by disrupting the cell wall), making it more susceptible to the other agent. nih.govfrontiersin.org
Anti-inflammatory Pathways and Modulation
This compound and its related compounds have been the subject of research for their potential anti-inflammatory effects. The mechanisms underlying these activities involve complex interactions with various biological pathways, including the suppression of inflammatory mediators and the inhibition of processes that fuel inflammatory responses.
Pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α) are key signaling molecules that mediate and amplify the inflammatory response. nih.gov Research has shown that ethyl p-methoxycinnamate, a derivative of this compound also found in Kaempferia galanga, significantly inhibits these pro-inflammatory cytokines. nih.govnih.gov Studies using both in vivo and in vitro models have demonstrated a significant reduction in IL-1 and TNF-α levels following treatment with ethyl p-methoxycinnamate. nih.govresearchgate.netresearchgate.net This suppression of crucial inflammatory messengers suggests a primary mechanism by which cinnamate derivatives may exert their anti-inflammatory effects. nih.govresearchgate.net
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and in pathological conditions like chronic inflammation and tumor growth. nih.gov this compound has been identified as an inhibitor of angiogenesis, primarily by disrupting the function of endothelial cells which form the inner lining of blood vessels. medchemexpress.comnih.gov This anti-angiogenic effect is a key component of its biological activity. nih.gov
Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, and its effects are mainly mediated through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov Research demonstrates that this compound directly targets this pathway. nih.gov It has been shown to suppress the phosphorylation of VEGFR2, which is a critical step in activating the receptor and initiating downstream signaling. nih.gov Further studies revealed that this compound can form a hydrogen bond with the ATP binding site of VEGFR2, effectively blocking its activity. nih.gov The suppression of the VEGFR2 signaling pathway is a crucial mechanism for the anti-angiogenic activity of this compound. nih.gov When VEGFR2 was knocked down in human umbilical vein endothelial cells (HUVECs), the anti-angiogenic effect of this compound was diminished, confirming the receptor's central role. nih.gov
The activation of VEGFR2 by VEGF stimulates several cellular processes in endothelial cells that are essential for angiogenesis. This compound has been shown to effectively inhibit these VEGF-induced processes. medchemexpress.comnih.gov
Viability/Proliferation: this compound markedly inhibits the proliferation of HUVECs that is stimulated by VEGF. nih.gov
Motility: The migration and invasion of endothelial cells, necessary for them to move into new areas to form vessels, are also significantly inhibited by this compound. nih.gov
Table 1: Effect of this compound on VEGF-Induced Endothelial Cell Processes
| Cellular Process | Observation | Source(s) |
|---|---|---|
| Viability | Inhibited in HUVECs in a VEGFR2-dependent manner. | medchemexpress.com |
| Motility | Inhibited in HUVECs. | medchemexpress.comnih.gov |
| Tube Formation | Inhibited in HUVECs. | medchemexpress.comnih.gov |
Cyclooxygenase (COX) enzymes are central to the inflammatory process as they are responsible for the synthesis of prostaglandins, which are key inflammatory mediators. wikipedia.org There are two main isoforms, COX-1, which is typically involved in maintaining normal physiological functions, and COX-2, which is often upregulated during inflammation. nih.gov
Research on ethyl-p-methoxycinnamate (EPMC), a major component isolated from Kaempferia galanga alongside this compound, has shown that it inhibits both COX-1 and COX-2 enzymes non-selectively. mdpi.comresearchgate.net While the inhibition affects both isoforms, studies indicate that the effect is more pronounced on COX-2 compared to COX-1. mdpi.com
Table 2: In Vitro Cyclooxygenase Inhibition by Ethyl-p-methoxycinnamate (EPMC)
| Enzyme | % Inhibition by EPMC | IC₅₀ Value (EPMC) | IC₅₀ Value (Indomethacin - Control) | Source(s) |
|---|---|---|---|---|
| COX-1 | 42.9% | 1.12 µM | 0.33 µM | mdpi.com |
| COX-2 | 57.82% | 0.83 µM | 0.51 µM | mdpi.com |
These findings suggest that the anti-inflammatory activity of cinnamates may be, in part, exerted through the inhibition of prostaglandin (B15479496) synthesis via the COX pathways. mdpi.com
Nitric Oxide (NO) Production Inhibition
This compound is a derivative of cinnamic acid. Research into related cinnamate compounds provides insight into the potential mechanisms by which it may inhibit nitric oxide (NO) production. For instance, cinnamein, another ester of cinnamic acid, has been shown to significantly inhibit the production of NO in macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-γ (IFNγ). google.com The inhibition of NO production by cinnamein was observed to be concentration-dependent. google.com This inhibitory action is linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme at the mRNA expression level. google.com Similarly, cinnamaldehyde, a related compound, has demonstrated a capacity to quench NO radicals in vitro. nih.gov While direct studies on this compound's effect on NO production are less detailed, the activities of these structurally similar molecules suggest that this compound may operate through similar pathways, primarily by suppressing the expression of the iNOS gene, thereby reducing the synthesis of nitric oxide in inflammatory conditions.
Antioxidant Properties and Redox Homeostasis
This compound has demonstrated notable free radical scavenging activity. researchgate.net Its capacity as an antioxidant has been evaluated using tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net In comparative studies, this compound has shown higher antioxidant activity than its parent compound, cinnamic acid. researchgate.net This enhanced activity is attributed to its greater lipophilic character, which may allow it to better traverse lipid membranes to exert its antioxidant effects. researchgate.net The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of its antioxidant mechanism, helping to terminate the chain reactions involved in oxidative damage. mdpi.com
Table 1: Comparative Antioxidant Activity This table is based on qualitative findings from the referenced text. Specific IC50 values were not provided in the snippets.
| Compound | Relative Antioxidant Activity (DPPH Assay) | Postulated Reason for Activity |
|---|---|---|
| This compound | Higher | Increased lipophilic character enhances access to lipid membranes. researchgate.net |
| Cinnamic Acid | Lower | Less lipophilic compared to its ethyl ester derivative. researchgate.net |
Beyond direct scavenging, this compound may exert its antioxidant effects by modulating the body's own defense systems. The primary enzymatic antioxidants, often considered the first line of defense, include superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.netmdpi.com An in silico molecular docking study investigated the interaction between this compound and these crucial enzymes. dntb.gov.ua The results indicated that this compound successfully binds to putative sites on both SOD and GPx proteins. dntb.gov.ua This interaction suggests a potential mechanism for the upregulation of these endogenous enzymes, which are critical for neutralizing reactive oxygen species (ROS) like superoxide anions and peroxides. researchgate.netdntb.gov.ua By enhancing the activity of SOD and GPx, this compound can help maintain redox homeostasis. dntb.gov.ua
Table 2: In Silico Docking of this compound with Antioxidant Enzymes Data from a molecular docking study.
| Target Protein | Binding Free Energy (kcal/mol) | Implied Biological Interaction |
|---|---|---|
| Superoxide Dismutase (SOD) | -0.75 | Interaction with putative sites, suggesting a potential for upregulation. dntb.gov.ua |
| Glutathione Peroxidase (GPx) | -1.61 | Interaction with putative sites, suggesting a potential for upregulation. dntb.gov.ua |
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. dntb.gov.ua This state can lead to the downregulation of key endogenous antioxidant enzymes. dntb.gov.ua this compound contributes to the mitigation of oxidative stress responses through its dual antioxidant actions. Firstly, its ability to directly scavenge free radicals reduces the immediate oxidative load. researchgate.net Secondly, by potentially upregulating the expression and activity of enzymes like SOD and GPx, it strengthens the cell's intrinsic capacity to manage and neutralize ROS. dntb.gov.ua This two-pronged approach—reducing the presence of oxidants and bolstering enzymatic defenses—allows this compound to help prevent the damaging effects of oxidative stress on cellular components. dntb.gov.ua
Neuroprotective Effects and Associated Molecular Mechanisms
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative stress by regulating a wide array of antioxidant and detoxification genes. nih.govnih.gov Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. mdpi.com There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of numerous protective enzymes, including superoxide dismutase and glutathione peroxidase. researchgate.netnih.gov This Nrf2-ARE signaling pathway is a fundamental mechanism for neuroprotection against oxidative damage, which is a key factor in the progression of neurodegenerative diseases. researchgate.netnih.gov
While the direct activation of Nrf2 by this compound specifically is not yet extensively documented in the available literature, related compounds have shown activity on this pathway. For instance, melatonin-cinnamate hybrids have been developed as multi-target drugs for neurodegenerative diseases based on their Nrf2-inducing capabilities. mdpi.com Furthermore, cinnamaldehyde has been shown to exert protective effects through the activation of Nrf2 signaling. These findings suggest that the cinnamate scaffold is a promising candidate for Nrf2 modulation. However, further research is required to specifically confirm and detail the induction of the Nrf2 transcriptional factor by this compound itself.
Modulation of Autophagy in Neurodegenerative Models
Autophagy is a critical cellular process for degrading and recycling cellular components, including misfolded proteins and damaged organelles. nih.govnih.gov Its proper functioning is vital for the homeostasis of post-mitotic cells like neurons, which cannot dilute cellular waste through cell division. nih.gov Consequently, defects in autophagy are linked to the pathogenesis of numerous neurodegenerative diseases, characterized by the accumulation of protein aggregates. nih.gov The process of autophagy is complex, involving the formation of autophagosomes that engulf cellular debris and fuse with lysosomes for degradation. nih.gov Any disruption in this pathway can lead to the buildup of toxic materials and contribute to neuronal degeneration. nih.gov
While the modulation of autophagy is a promising therapeutic strategy for neurodegenerative disorders, research specifically investigating the effects of this compound on autophagic processes in neurodegenerative models is not extensively documented in the reviewed literature. The general protective role of autophagy against neurodegeneration is well-established, with studies showing that the genetic knockout of essential autophagy genes leads to phenotypes resembling neurodegenerative diseases. nih.gov However, direct evidence linking this compound to the modulation of autophagy pathways, such as the regulation of key proteins like ATG5, ATG7, or the clearance of specific protein aggregates via autophagy in neuronal cells, is currently limited.
Protection against Oxidative Stress and Ischemia-Reperfusion Injury
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in various conditions, including ischemia-reperfusion (I/R) injury. nih.gov I/R injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically leading to further cellular damage, partly through a burst of ROS production. nih.gov
This compound has demonstrated potential in mitigating oxidative stress. An in silico study predicted that this compound could prevent oxidative stress by targeting and potentially upregulating the endogenous antioxidant enzymes Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). tjnpr.org This suggests a mechanism where this compound may bolster the cell's natural defense against free radicals. tjnpr.org
Furthermore, an ethyl-acetate fraction derived from a cinnamon-cortex extract, which contains cinnamic acid derivatives, was found to protect pancreatic β-cells from oxidative stress-induced damage. nih.govresearchgate.netnih.gov This extract significantly reduced the accumulation of ROS and upregulated the expression of key components of the antioxidant response pathway, including nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1. nih.govresearchgate.netnih.gov While these findings are based on an extract, they point to the potential of cinnamate compounds to combat oxidative stress. Although agents like N-acetylcysteine and ethyl pyruvate (B1213749) have been studied for reducing I/R injury in experimental stroke models, direct experimental studies detailing the protective role of this compound specifically against ischemia-reperfusion injury are not prominent in the available research. nih.gov
Interference with Neuro-inflammation Pathways
Neuro-inflammation is a critical component in the progression of neurodegenerative diseases, where the activation of immune cells in the central nervous system can exacerbate neuronal damage. This inflammatory response often occurs in conjunction with the protein aggregation characteristic of these diseases.
Currently, there is a lack of specific research in the available scientific literature directly investigating the interference of this compound with neuro-inflammation pathways. While the anti-inflammatory properties of related compounds like cinnamaldehyde have been explored in other contexts, such as reverting endothelial dysfunction by reducing inflammation at the vascular level, the direct impact of this compound on neuro-inflammatory processes, including the activation of microglia and astrocytes or the production of pro-inflammatory cytokines in the brain, remains an area requiring further investigation. nih.gov
Regulation of Endothelial Functions and Vascular Cell Adhesion Molecules
The endothelium plays a crucial role in regulating vascular tone and inflammation. Endothelial dysfunction is a hallmark of many cardiovascular diseases. Vascular Cell Adhesion Molecule-1 (VCAM-1) is an important protein expressed on activated endothelial cells that facilitates the adhesion of leukocytes, a key step in the inflammatory process and the development of atherosclerosis. nih.govnih.gov
This compound has been shown to directly influence endothelial cell function. Research indicates that this compound can inhibit the proliferation, movement, and tube-forming capacity of Human Umbilical Vein Endothelial Cells (HUVECs) that are stimulated by Vascular Endothelial Growth Factor (VEGF). medchemexpress.com This anti-angiogenic effect is mediated through the attenuation of the VEGFR2 signaling pathway. medchemexpress.com Furthermore, this compound was found to induce apoptosis in HUVECs. medchemexpress.com In studies using zebrafish embryos, this compound inhibited the formation of blood vessels, further confirming its anti-angiogenic properties. medchemexpress.com The compound also exhibits vasorelaxant activities, inhibiting contractions in rat aorta induced by high potassium and phenylephrine (B352888), with IC50 values of 0.30 mM and 0.38 mM, respectively. medchemexpress.com
While VCAM-1 is a key target in vascular inflammation, direct studies on the effect of this compound on the expression or function of VCAM-1 or other specific adhesion molecules are not detailed in the provided search results. However, the demonstrated ability of this compound to suppress angiogenesis and induce vasorelaxation points to its significant regulatory effects on endothelial functions. medchemexpress.com
Insecticidal and Larvicidal Activities
Antifeedant Effects against Agricultural Pests
This compound has been identified as a compound with notable antifeedant properties against certain agricultural pests. Antifeedants are substances that deter feeding, causing insects to starve without directly killing them through toxicity. scirp.org
Research has demonstrated the effectiveness of this compound against the tomato moth, Tuta absoluta, a significant pest for tomato crops. researchgate.net Studies evaluating the impact of different cinnamates on the feeding behavior of T. absoluta larvae on tomato discs revealed that this compound has a deterrent effect. researchgate.net This suggests that this compound can act as a protective agent for crops by discouraging herbivory from this pest. The insecticidal action of cinnamic acid derivatives against Tuta absoluta larvae has been specifically linked to ethyl and propyl cinnamates. researchgate.net
The table below summarizes the observed effects of this compound on Tuta absoluta larvae.
| Pest Species | Host Plant | Compound | Observed Effect |
| Tuta absoluta (Tomato Moth) | Tomato | This compound | Antifeedant activity; deterrence of larval feeding. researchgate.net |
Larvicidal Efficacy against Vector Mosquitoes (e.g., Aedes aegypti)
This compound has shown significant promise as a larvicide against medically important vector mosquitoes like Aedes aegypti, the primary carrier of viruses that cause dengue, Zika, chikungunya, and yellow fever. nih.govnih.gov The control of mosquito larvae is a crucial strategy for preventing the spread of these diseases. nih.gov
In comparative studies of cinnamic acid derivatives, this compound demonstrated a potent larvicidal effect. nih.gov The addition of an ethyl group to the cinnamic acid structure was shown to increase its efficacy against fourth-instar Aedes aegypti larvae. nih.gov One study reported a median lethal concentration (LC50) of 0.74 mM for this compound after 24 hours of exposure. nih.gov Another investigation found an even higher potency, with an LC50 value of 48.59 µg/mL, and observed degenerative morphological changes in the thorax of the treated larvae. researchgate.net These findings highlight the potential of this compound as a component in the development of new, effective, and potentially safer larvicides for mosquito control. researchgate.netnih.govnih.gov
The table below presents the larvicidal efficacy of this compound against Aedes aegypti larvae from different studies.
| Compound | Target Species | Exposure Time | LC50 Value | Source |
| This compound | Aedes aegypti (4th instar larvae) | 24 hours | 0.74 mM | nih.gov |
| This compound | Aedes aegypti (larvae) | Not Specified | 48.59 µg/mL | researchgate.net |
Induced Morphological Changes in Larvae
Studies on the larvicidal activity of this compound have revealed its capacity to induce significant morphological changes in mosquito larvae. When tested against Aedes aegypti, the vector for several arboviruses, this compound was observed to cause degenerative effects. researchgate.net Specifically, these morphological alterations manifested as a degenerative response in the thoracic region of the larvae. researchgate.net Such damage to critical body segments highlights a potential mechanism for its larvicidal efficacy. The disruption of larval morphology and development is a key indicator of the compound's toxicological impact. nih.govresearchgate.net Histological investigations on larvae exposed to other natural compounds have shown that such substances can cause intense damage to cuticle membranes, disorganization of the mid-gut, and damage to the peritrophic membrane and microvilli, ultimately impairing physiological functions like digestion and nutrient absorption. nih.gov
Molecular Interactions with Acetylcholinesterase
The nervous system is a primary target for many insecticidal compounds, with acetylcholinesterase (AChE) being a key enzyme in nerve impulse transmission. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death in insects. The insecticidal action of certain cinnamic acid derivatives has been linked to their interaction with AChE. researchgate.net
Molecular docking studies have been employed to elucidate the binding mode between cinnamic esters and acetylcholinesterase. These computational analyses predict strong interactions, primarily through the formation of hydrogen bonds with the enzyme's active site. researchgate.net While detailed kinetic studies on this compound itself are limited in the provided context, the broader class of cinnamic acid derivatives has been investigated as cholinesterase inhibitors. nih.gov These studies reveal that derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as mixed-type inhibitors. nih.govnih.gov This dual binding capability is a known mechanism for potent enzyme inhibition. nih.gov
Other Biological Activities and Mechanistic Insights
Anti-osteoporotic Activity via Endogenous Antioxidant Upregulation
This compound has been identified as a compound with potential anti-osteoporotic properties through a mechanism involving the upregulation of endogenous antioxidant enzymes. tjnpr.orgtjnpr.org Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is implicated in the pathogenesis of osteoporosis by promoting bone resorption. tjnpr.orgnih.gov Endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) are crucial for neutralizing these free radicals. tjnpr.orgtjnpr.org
An in silico molecular docking study investigated the interaction of this compound, identified as a bioactive component of Coix lacryma-jobi, with SOD and GPx proteins. tjnpr.orgtjnpr.org The results indicated that this compound has a strong affinity for and interacts with the putative sites of these antioxidant enzymes. tjnpr.orgtjnpr.org This interaction is predicted to induce or upregulate the activity of SOD and GPx, thereby enhancing the neutralization of free radicals and inhibiting the oxidative stress that drives bone resorption. tjnpr.orgtjnpr.org The study concluded that this mechanism gives this compound the potential to be useful in the management of osteoporosis. tjnpr.orgtjnpr.org
Table 1: Molecular Docking of this compound with Antioxidant Enzymes
| Target Protein | Binding Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Superoxide Dismutase (SOD) | -0.75 | Induction of SOD to neutralize free radicals. tjnpr.orgtjnpr.org |
Vasorelaxant Activity and Smooth Muscle Modulation
This compound, isolated from the rhizomes of Kaempferia galanga, has demonstrated significant vasorelaxant effects on vascular smooth muscle. nih.gov The contraction and relaxation of vascular smooth muscle cells are fundamental to the regulation of blood pressure. nih.gov In studies using rat aorta, this compound was shown to inhibit tonic contractions induced by both high potassium (K+) and phenylephrine in a concentration-dependent manner. nih.gov
The mechanism behind this vasorelaxant activity appears to be multifaceted. The relaxing effect was more pronounced in aortic preparations with intact endothelium, suggesting the involvement of endothelium-derived relaxing factors. nih.gov Further investigation revealed that pre-treatment of the aorta with methylene (B1212753) blue (a guanylate cyclase inhibitor) and indomethacin (B1671933) (a cyclooxygenase inhibitor) significantly reduced the relaxant effect. nih.gov These findings suggest that the inhibitory effects of this compound may involve the inhibition of Ca2+ influx into vascular cells and the stimulation of nitric oxide (NO) and prostacyclin release from endothelial cells. nih.gov
Table 2: Inhibitory Concentration (IC50) of this compound on Rat Aorta Contractions
| Inducing Agent | IC50 Value (mM) |
|---|---|
| High K+ | 0.30 ± 0.05 |
| Phenylephrine (PE) | 0.38 ± 0.04 |
Data from studies on isolated rat aorta preparations. nih.gov
Phytotoxicity Bioassays for Germination and Root Development Enhancement
Phytotoxicity bioassays, which typically assess the toxic effects of substances on plant growth, have yielded interesting results for cinnamic compounds. nih.govnih.gov These tests commonly measure endpoints such as seed germination rates and root elongation to determine if a compound inhibits plant development. researchgate.netresearchgate.net
Contrary to demonstrating toxicity, research findings indicate that cinnamic compounds, including esters like this compound, show potential to enhance germination and root development. researchgate.net This suggests a growth-promoting or stimulatory effect on certain plants under specific conditions, a phenomenon that warrants further investigation to understand the underlying mechanisms, such as potential hormonal or signaling pathway interactions. While high concentrations of certain extracts can inhibit germination, the specific findings for cinnamic compounds point towards a beneficial role. researchgate.netresearchgate.net
Cytotoxicity Assessments on Mammalian Cells
The cytotoxicity of this compound and its derivatives has been evaluated against various mammalian cell lines, with results varying depending on the specific compound and cell type. For instance, a preliminary in vitro cell viability assay indicated that a specific synthetic cinnamic ester was non-cytotoxic. researchgate.net
In contrast, ethyl p-methoxycinnamate (EPMC), a derivative isolated from Kaempferia galanga, showed selective cytotoxic effects. It was effective against B16 melanoma cells with an IC50 value of 97.09 μg/mL but was largely inactive against A549 lung cancer cells (IC50 > 1400 μg/mL). researchgate.net Another study found that a biotransformed metabolite of EPMC, ethyl p-hydroxycinnamate, exhibited greater cytotoxicity against human breast cancer (MCF-7) cells than its parent compound, with an IC50 of 340 μg/mL. researchgate.net Furthermore, research on ethyl carbamate, a structurally related compound, demonstrated that it could inhibit the viability of human hepatoma G2 (HepG2) cells in a dose-dependent manner by inducing cell cycle arrest and apoptosis. nih.gov These varied results highlight the importance of the specific molecular structure and the target cell line in determining the cytotoxic potential of cinnamate-related compounds. nih.gov
Table 3: Cytotoxicity (IC50) of Cinnamate Derivatives on Mammalian Cancer Cell Lines
| Compound | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| Ethyl p-methoxycinnamate (EPMC) | B16 Melanoma | 97.09 researchgate.net |
| Ethyl p-methoxycinnamate (EPMC) | A549 Lung Cancer | 1407.75 researchgate.net |
Advanced Analytical Methodologies for Ethyl Cinnamate Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of ethyl cinnamate (B1238496) by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of ethyl cinnamate, providing detailed information about the carbon-hydrogen framework. In ¹H-NMR, the chemical environment of each proton is mapped, while ¹³C-NMR provides information on the different carbon atoms in the molecule. rsc.org
For trans-ethyl cinnamate, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the ethyl group and the cinnamate moiety. chegg.com The protons of the ethyl group appear as a triplet around 1.32 ppm (for the -CH₃ group) and a quartet around 4.24 ppm (for the -OCH₂- group), with a coupling constant (J) of approximately 7.1 Hz. chegg.com The vinyl protons on the double bond appear as two distinct doublets due to their trans configuration. The proton closer to the ester group typically appears around 6.43 ppm, while the proton adjacent to the phenyl ring is found further downfield at about 7.67 ppm, both with a large coupling constant of ~16.0 Hz, characteristic of a trans-alkene. chegg.comrsc.org The protons on the phenyl ring usually appear as a multiplet between 7.24 and 7.57 ppm. chegg.com
The ¹³C-NMR spectrum complements the proton data, showing characteristic peaks for each unique carbon atom. chegg.com The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 166.8 ppm. chegg.com The carbon atoms of the double bond are observed at approximately 118.4 ppm and 144.5 ppm. chegg.com The carbons of the phenyl ring resonate in the 128-135 ppm region, while the ethyl group carbons appear at about 60.4 ppm (-OCH₂-) and 14.3 ppm (-CH₃). chegg.com
Table 1: Representative NMR Spectral Data for trans-Ethyl Cinnamate in CDCl₃ This is an interactive data table. Click on the headers to sort.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
|---|---|---|---|---|---|
| ¹H | ~1.32 | Triplet (t) | ~7.1 | -CH₃ (Ethyl) | chegg.com |
| ¹H | ~4.24 | Quartet (q) | ~7.1 | -OCH₂- (Ethyl) | chegg.com |
| ¹H | ~6.43 | Doublet (d) | ~16.0 | =CH-CO | chegg.com |
| ¹H | ~7.24-7.57 | Multiplet (m) | - | Phenyl Protons | chegg.com |
| ¹H | ~7.67 | Doublet (d) | ~16.0 | Ph-CH= | chegg.com |
| ¹³C | ~14.3 | - | - | -CH₃ (Ethyl) | chegg.com |
| ¹³C | ~60.4 | - | - | -OCH₂- (Ethyl) | chegg.com |
| ¹³C | ~118.4 | - | - | =CH-CO | chegg.com |
| ¹³C | ~128.1 | - | - | Phenyl C | chegg.com |
| ¹³C | ~128.9 | - | - | Phenyl C | chegg.com |
| ¹³C | ~130.2 | - | - | Phenyl C | chegg.com |
| ¹³C | ~134.5 | - | - | Phenyl C (quaternary) | chegg.com |
| ¹³C | ~144.5 | - | - | Ph-CH= | chegg.com |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, this compound typically shows a distinct molecular ion peak (M⁺) at m/z 176. massbank.eu The fragmentation pattern provides valuable structural information. Common fragment ions observed include a prominent peak at m/z 131, which corresponds to the loss of the ethoxy group (-OCH₂CH₃, 45 Da). massbank.eu Other significant fragments include the tropylium (B1234903) ion at m/z 103 (from the loss of -COOEt) and the phenyl cation at m/z 77. massbank.eukemdikbud.go.id A possible fragmentation pathway involves the loss of an ethylene (B1197577) molecule to form an ion at m/z 147. kemdikbud.go.id
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing compounds in solution and often results in less fragmentation than EI. rsc.org In ESI-MS, compounds are typically observed as protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov This technique is often coupled with liquid chromatography for the analysis of complex mixtures. rsc.orgnih.gov
Table 2: Key Mass Spectrometry Fragments for this compound (EI-MS) This is an interactive data table. Click on the headers to sort.
| m/z | Proposed Ion | Proposed Loss from Molecular Ion | Reference(s) |
|---|---|---|---|
| 176 | [C₁₁H₁₂O₂]⁺ (M⁺) | - | massbank.eu |
| 147 | [M - C₂H₅]⁺ | Ethoxy radical (-•OCH₂CH₃) | kemdikbud.go.id |
| 131 | [C₉H₇O]⁺ | Ethoxy radical (-•OCH₂CH₃) | massbank.eu |
| 103 | [C₈H₇]⁺ | Carboethoxy radical (-•COOCH₂CH₃) | massbank.eukemdikbud.go.id |
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays several characteristic absorption bands. researchgate.net
A very strong and sharp peak is observed in the region of 1700-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. kemdikbud.go.id The conjugation of the double bond and the phenyl ring with the carbonyl group slightly lowers this frequency compared to a saturated ester. Another key absorption appears around 1636-1640 cm⁻¹, corresponding to the C=C stretching of the alkene group. kemdikbud.go.id The C-O stretching vibrations of the ester group are typically seen as strong bands in the 1160-1300 cm⁻¹ region. kemdikbud.go.id Additionally, bands corresponding to aromatic C=C stretching are present around 1600 cm⁻¹, often overlapping with the alkene C=C peak. researchgate.net The =C-H bending of the trans-alkene gives a characteristic strong band around 980 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
|---|---|---|---|
| ~1700-1730 | C=O Stretch | α,β-Unsaturated Ester | kemdikbud.go.id |
| ~1636-1640 | C=C Stretch | Alkene | kemdikbud.go.id |
| ~1600 | C=C Stretch | Aromatic Ring | researchgate.net |
| ~1160-1300 | C-O Stretch | Ester | kemdikbud.go.id |
| ~980 | =C-H Bend (Out-of-plane) | trans-Alkene | - |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. This compound possesses a highly conjugated system, including the phenyl ring, the carbon-carbon double bond, and the carbonyl group, which allows it to absorb UV radiation effectively. kemdikbud.go.id
The UV-Vis spectrum of this compound typically shows a strong absorption band attributed to a π → π* transition. researchgate.net The wavelength of maximum absorbance (λmax) for cinnamates is generally found around 270-310 nm. kemdikbud.go.idnih.govresearchgate.net Specifically, this compound can absorb UVB radiation (290-320 nm) effectively. kemdikbud.go.id The exact λmax can be influenced by the solvent used. This absorption profile makes cinnamate derivatives, including this compound, effective UVB filters in various applications. kemdikbud.go.idnih.gov
The complete UV-Vis spectrum, with its specific λmax and the shape of the absorption curve, serves as a "spectroscopic fingerprint." This fingerprint can be used for the qualitative identification of this compound and for quantitative analysis by measuring the absorbance at a fixed wavelength, which is proportional to its concentration according to the Beer-Lambert law.
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Certain this compound derivatives have been shown to exhibit photoluminescence. rsc.org When dissolved in a solvent like ethyl acetate (B1210297), these compounds can display emission spectra with maximum intensities in the blue region of the visible spectrum, typically ranging from 369 to 442 nm. rsc.org The specific emission wavelength can be influenced by the substituents on the cinnamate structure, with more extensive conjugation leading to a bathochromic (red) shift in the emission. rsc.org This property is of interest for potential applications in optical materials and bioimaging. rsc.org
Chromatographic Separation and Quantification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are commonly employed for its separation, identification, and quantification.
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a highly effective method for analyzing volatile compounds like this compound. kemdikbud.go.id In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. rsc.org Identification is confirmed by the compound's specific retention time and the mass spectrum of the eluting peak. kemdikbud.go.id For instance, in one GC-MS analysis, this compound was identified with a retention time between 21.89 and 22.72 minutes, showing a relative abundance of 98.96%. kemdikbud.go.id
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for quantifying non-volatile or thermally sensitive compounds. For the analysis of cinnamate derivatives, a common approach involves using a reverse-phase C18 column. researchgate.net A study on the quantification of a related compound, ethyl p-methoxycinnamate, utilized an isocratic mobile phase consisting of a water and acetonitrile (B52724) mixture (e.g., 40:60 ratio) with a flow rate of 1 mL/min. researchgate.net Detection is typically achieved using a UV detector, such as a photodiode array (PDA) detector, set at the λmax of the compound (e.g., 308 nm for ethyl p-methoxycinnamate). researchgate.net This method demonstrates high precision and accuracy for the quantification of cinnamates in various samples. researchgate.net
Table 4: Common Chromatographic Conditions for Cinnamate Analysis This is an interactive data table. Click on the headers to sort.
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Reference(s) |
|---|---|---|---|---|
| GC-MS | Capillary column (e.g., SGE-Forte) | Carrier Gas (e.g., Helium) | Mass Spectrometry (MS) | kemdikbud.go.idrsc.org |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. Its application in the analysis of this compound and related compounds, such as ethyl p-methoxycinnamate (EPMC), is well-established. researchgate.net
The development and validation of an HPLC method are critical to ensure reliable and accurate results. This process involves the evaluation of several key parameters as stipulated by guidelines from the International Conference on Harmonisation (ICH). researchgate.net
Selectivity: This ensures that the analytical method can distinguish the analyte of interest from other components in the sample matrix. researchgate.net In the analysis of Kaempferia galanga extract, the HPLC method demonstrated good selectivity for EPMC, with no interference from other compounds in the extract or the mobile phase. researchgate.net
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. youtube.com For EPMC, a linear relationship was observed over a concentration range of 10-60 μg/mL with a high correlation coefficient (r=0.9988). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. sepscience.com For EPMC, the LOD and LOQ were found to be 0.0011 μg/mL and 0.0037 μg/mL, respectively. researchgate.net These values are typically estimated using the signal-to-noise ratio, with a ratio of 3 being acceptable for LOD and 10 for LOQ. youtube.com
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by calculating the percentage recovery of a known amount of analyte added to a sample. youtube.com For EPMC, the accuracy was high, with a recovery range of 94.07% to 113.82%. researchgate.nettjnpr.org
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (RSD). The precision for the EPMC method was found to be within the range of 1.19% to 2.37% RSD. researchgate.nettjnpr.org
System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. researchgate.net For the analysis of EPMC, a standard solution of 20 μg/mL was injected six times to assess system suitability. researchgate.net
A summary of validation parameters for an HPLC method for a related compound, ethyl p-methoxycinnamate, is presented below:
Table 1: HPLC Method Validation Parameters for Ethyl p-Methoxycinnamate
| Parameter | Result |
|---|---|
| Linearity Range | 10-60 μg/mL |
| Correlation Coefficient (r) | 0.9988 |
| Limit of Detection (LOD) | 0.0011 μg/mL |
| Limit of Quantitation (LOQ) | 0.0037 μg/mL |
| Accuracy (% Recovery) | 94.07% - 113.82% |
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC. libretexts.org It utilizes a non-polar stationary phase and a polar mobile phase. libretexts.org In RP-HPLC, more polar compounds elute earlier than less polar compounds. libretexts.org This technique is widely used for the analysis of a variety of compounds, including this compound and its derivatives. sielc.comsielc.com
A typical RP-HPLC method for the analysis of ethyl hydrocinnamate, a related compound, uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com The mobile phase composition is a critical parameter that influences the separation. The mobile phase for RP-HPLC is typically a mixture of water with organic solvents like acetonitrile or methanol (B129727). nih.gov The pH of the mobile phase can be adjusted to control the ionization and thus the retention of analytes. chromatographyonline.com For instance, in the analysis of cinnamic acid, a mobile phase of acetonitrile, water, and phosphoric acid is used. sielc.com
Diode-Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, are versatile and widely used detectors in HPLC. gentechscientific.comctlatesting.com Unlike conventional UV detectors that measure absorbance at a single wavelength, DADs can simultaneously collect data across a wide range of wavelengths. ctlatesting.com This provides several advantages, including the ability to obtain the complete UV-Vis spectrum of an analyte as it elutes from the column. scioninstruments.com
The integration of DAD or PDA with HPLC is particularly useful for the analysis of complex mixtures, as it allows for the identification of compounds based on their spectral characteristics in addition to their retention times. scioninstruments.comshimadzu.com This capability is also valuable for assessing peak purity, which helps to determine if a chromatographic peak corresponds to a single compound or multiple co-eluting compounds. shimadzu.com In the analysis of EPMC from Kaempferia galanga extract, a PDA detector set at 308 nm was used for detection. researchgate.net Similarly, in the analysis of five compounds in sea buckthorn, including quercetin (B1663063) and kaempferol, an HPLC system with a DAD was employed. phcog.com
Many molecules, including some derivatives of cinnamic acid, can exist as enantiomers, which are non-superimposable mirror images of each other. csfarmacie.czresearchgate.net Enantiomers often exhibit different pharmacological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial for assessing the enantiomeric purity of a drug substance. chromatographyonline.com
Chiral HPLC is a powerful technique for the separation of enantiomers. csfarmacie.cz This is typically achieved using a chiral stationary phase (CSP), which is designed to interact differently with the two enantiomers, leading to their separation. chromatographyonline.com The maximum number of stereoisomers for a compound is determined by the 2n rule, where 'n' is the number of chiral centers. sigmaaldrich.com While various methods exist for chiral separation, HPLC with CSPs is a common and effective approach for both analytical and preparative scale separations. csfarmacie.cz
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. unt.edu When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific method for identifying and quantifying individual components in a mixture. researchgate.net
GC-MS analysis has been successfully used to identify this compound in various samples. For example, in the analysis of the product from the Fisher esterification of cinnamic acid, GC-MS confirmed the presence of this compound, which appeared as a major peak with a high relative content of 84.42% at an elution time of 23.706 minutes. researchgate.net The mass spectrum of this compound shows characteristic fragment ions that aid in its identification. restek.com
The retention behavior of a solute in gas chromatography is influenced by its physicochemical properties and its interactions with the stationary phase. The Abraham solvation parameter model is a useful tool for characterizing these interactions and determining solute descriptors. researchgate.net This model uses a set of solute descriptors (E, S, A, B, V, and L) to quantify the solute's size, polarizability/dipolarity, hydrogen bond acidity and basicity, and gas-liquid partition coefficient. unt.eduresearchgate.net
A study was conducted to determine the solute descriptors for this compound using a gas chromatographic technique with two different stationary phases: poly(dimethyldiphenylsiloxane) and poly(cyanopropylphenyldimethylsiloxane). researchgate.net Isothermal retention factor values were determined at various temperatures. researchgate.net By combining this data with partition coefficients from liquid-liquid systems, the following descriptor values for this compound were determined: E = 1.0950, S = 1.0749, A = 0.0000, B = 0.6290, V = 1.4523, and L = 6.3045. researchgate.net These descriptors can be used to predict the distribution of this compound in various environmental and industrial systems. researchgate.net
Stationary Phase Optimization
The selection and optimization of the stationary phase are critical for achieving high-resolution separation of this compound from complex matrices in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of stationary phase directly influences selectivity, retention time, and peak shape.
In HPLC, particularly in reversed-phase (RP) mode, C18 columns are commonly employed for the analysis of this compound and related compounds. For instance, a method for quantifying ethyl p-methoxycinnamate, a structurally similar compound, was successfully developed using a C18 stationary phase (5 μm, 4.6 mm x 150 mm). researchgate.net This type of non-polar stationary phase is effective for separating moderately polar compounds like this compound from polar matrices. Further optimization can involve testing different mobile phase compositions, such as acetonitrile/water or methanol/water gradients. researchgate.netscirp.org For more complex separations, such as those involving isomers or closely related structures, specialized stationary phases are necessary. A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been shown to be effective for the analysis of related compounds like ethyl hydrocinnamate, using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com The use of pentafluorophenyl (PFP) functionalized silica (B1680970) gel stationary phases has also been reported for the separation of cinnamic acid derivatives, offering alternative selectivity compared to standard C18 phases. tandfonline.com
For chiral separations, the optimization process is centered on selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on silica gel, are widely applicable. tandfonline.comeijppr.comchromatographyonline.com Specifically, amylose tris(3,5-dimethylphenylcarbamate) has been successfully used as a chiral selector for the enantioselective separation of cinnamic acid derivatives. tandfonline.com The choice between different polysaccharide-based columns can significantly impact the selectivity and resolution of enantiomers. chromatographyonline.com The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction strengths, leading to different retention times. eijppr.comchiralpedia.com
In gas chromatography, the stationary phase's polarity is a key parameter. For the analysis of volatile and semi-volatile compounds like this compound, a range of capillary columns can be used. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), are a common starting point. However, for more complex mixtures, such as essential oils containing this compound, intermediate polarity phases like those containing phenyl or cyanopropyl functional groups (e.g., DB-5, HP-INNOWax) can provide better selectivity. restek.comchromatographyonline.com For instance, an HP-INNOWax capillary column (50 m × 0.20 mm, 0.20-µm film thickness) has been utilized for the separation of volatile compounds. chromatographyonline.com The optimization may also involve adjusting the film thickness of the stationary phase; a thinner film can lead to shorter analysis times, while a thicker film can increase retention and improve the resolution of highly volatile analytes. copernicus.org
Table 1: Examples of Stationary Phases for Cinnamate Derivative Analysis
| Methodology | Stationary Phase Type | Specific Example | Application | Reference |
|---|---|---|---|---|
| HPLC (Reversed-Phase) | Octadecylsilyl Silica (C18) | Discovery C18 (250 mm × 4.6 mm, 5 µm) | Quantification of trans-cinnamic acid | scirp.org |
| HPLC (Reversed-Phase) | Pentafluorophenyl (PFP) | Poroshell 120 PFP | Purity determination of cinnamic acid derivatives | tandfonline.com |
| HPLC (Chiral) | Polysaccharide-based (Amylose) | Daicel CHIRALPAK AD-3 | Enantioselective separation of cinnamic acid derivatives | tandfonline.com |
| GC | Wax-based (Polyethylene Glycol) | HP-INNOWax (50 m × 0.20 mm, 0.20 µm) | Analysis of volatile compounds | chromatographyonline.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is frequently used to monitor the progress of chemical reactions, such as esterifications to produce this compound, or to get a preliminary assessment of the composition of plant extracts. The technique relies on the differential partitioning of components of a mixture between a stationary phase (typically a plate coated with silica gel) and a mobile phase (a solvent or mixture of solvents).
For the qualitative identification of this compound, a standard solution of the pure compound is spotted on the TLC plate alongside the sample to be analyzed. The plate is then developed in a chamber containing a suitable mobile phase. A common solvent system for separating moderately polar compounds like this compound on silica gel plates is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve a good separation, ideally with the Retention Factor (Rf) value of the compound of interest falling between 0.3 and 0.7 for accurate determination. For the related compound cinnamic acid, a mobile phase of toluene:ethyl acetate:formic acid:methanol (8:8:2:1 v/v/v/v) has been used, yielding an Rf value of approximately 0.45. researchgate.net
After development, the spots are visualized. Since this compound contains a chromophore (the cinnamate group), it can be easily visualized under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. To confirm the identity of the spot in the sample lane, the co-spotting technique is employed. This involves spotting the sample, the standard, and a mixture of the sample and standard in separate lanes on the same TLC plate. If the spot from the sample is indeed this compound, it will have the same Rf value as the standard, and the co-spotted lane will show a single, homogeneous spot at that same Rf value. Any elongation or separation of the co-spotted lane would indicate that the sample compound is not identical to the standard.
Preparative Thin-Layer Chromatography (PTLC) is an extension of analytical TLC used for the isolation and purification of larger quantities of a specific compound from a mixture. While not suitable for large-scale purification, it is a valuable tool for obtaining milligram to gram quantities of pure this compound in a laboratory setting, for instance, after a chemical synthesis or extraction from a natural source.
In PTLC, thicker layers of the stationary phase (e.g., 0.5-2.0 mm of silica gel) are used on larger plates compared to analytical TLC. The sample is applied as a continuous band across the origin of the plate. The plate is then developed in a chamber with an optimized mobile phase, similar to the analytical procedure. After development, the bands corresponding to the different compounds are visualized, usually under non-destructive UV light.
Once the band corresponding to this compound is identified (based on its Rf value determined from prior analytical TLC), it is carefully scraped from the glass plate. The desired compound is then extracted from the silica gel using a suitable polar solvent in which this compound is highly soluble, such as ethyl acetate or dichloromethane. The solvent is then filtered to remove the silica gel particles and evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound. The purity of the isolated compound can then be confirmed by analytical techniques such as analytical TLC, HPLC, or spectroscopy. This method was utilized for the purification of cinnamic acid from cinnamon bark extracts, demonstrating its applicability to related compounds. researchgate.net
Flash Column Chromatography (Preparative and Analytical Scales)
Flash column chromatography is a widely used purification technique in organic chemistry that is more rapid and efficient than traditional gravity column chromatography. It is the standard method for purifying multigram quantities of synthesized compounds like this compound. The technique uses a positive pressure (from an inert gas like nitrogen or compressed air) to force the mobile phase through a column packed with a solid stationary phase, typically silica gel.
For the purification of this compound, a glass column is packed with silica gel (typically with a particle size of 40-63 µm). The crude reaction mixture containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The separation is then performed by eluting with a solvent system of appropriate polarity. A common eluent for this compound is a mixture of hexane and ethyl acetate. The process often starts with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and the polarity can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally more polar impurities.
The elution is monitored in real-time by collecting fractions and analyzing them by analytical TLC. Fractions containing the pure this compound (as determined by TLC, often by comparison with a pure standard) are combined. The solvent is then removed from the combined fractions using a rotary evaporator to yield the purified this compound. This method is a standard procedure in many synthetic protocols that produce cinnamate esters. For example, in the purification of cinnamic acid, a precursor to this compound, column chromatography with a silica gel stationary phase and a mobile phase of chloroform:methanol:water was employed. researchgate.net
While flash chromatography is primarily a preparative technique, its principles are applied on an analytical scale in HPLC, where a packed column and a pressurized mobile phase are used to achieve high-resolution separations for analytical quantification rather than for isolation of bulk material.
Table 2: Chromatographic Purification Methods for Cinnamate Compounds
| Technique | Stationary Phase | Typical Mobile Phase System | Primary Application | Reference |
|---|---|---|---|---|
| TLC (Analytical) | Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid:Methanol | Qualitative identification and reaction monitoring | researchgate.net |
| Preparative TLC | Silica Gel (thicker layer) | Hexane/Ethyl Acetate | Small-scale purification (mg scale) | researchgate.net |
| Flash Column Chromatography | Silica Gel (40-63 µm) | Hexane/Ethyl Acetate (gradient) | Preparative purification (gram scale) | researchgate.net |
Computational and In Silico Methodologies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). These simulations are instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition, predicting binding affinities, and elucidating potential mechanisms of action.
In the context of this compound research, molecular docking simulations have been employed to investigate its potential interactions with various protein targets. The process involves generating a three-dimensional structure of this compound and the target protein. Using specialized software, the ligand is then placed in the binding site of the protein in numerous possible conformations and orientations. Each of these poses is scored based on a scoring function that estimates the binding affinity, often expressed in kcal/mol. The lower (more negative) the binding energy, the more stable the predicted ligand-protein complex.
These studies can reveal key amino acid residues within the protein's active site that are crucial for binding. Interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between this compound and the protein can be identified. For example, the ester and phenyl groups of this compound are key features that can participate in these interactions.
While specific docking studies solely focused on this compound are part of broader research, the principles are well-established. For instance, stereoisomers of the related cinnamic acid have been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9) by interacting with their active sites, a finding that can be explored and refined using molecular docking. researchgate.net The insights gained from such simulations can guide the design of new derivatives of this compound with enhanced activity or selectivity for a particular protein target. The results from docking can also help to rationalize experimentally observed biological activities.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules at an atomic level. nih.gov This technique allows researchers to model the interactions and conformational changes of molecules over time, providing insights into structure-interaction relationships and thermodynamics. nih.gov In the context of complex biological systems, MD simulations, informed by data from techniques like membrane lipidomics, can elucidate how molecules like polymyxins penetrate the outer membrane of bacteria. nih.gov The simulations reveal initial electrostatic interactions, competitive displacement of cations, and the adoption of specific folded conformations by the molecule as it moves into a hydrophobic environment. nih.gov
While extensive MD simulation studies focused solely on pure this compound are not prominent in the available literature, the principles of this methodology are widely applied to understand the thermodynamic and mixing properties of related small molecules, such as in water-ethanol mixtures. arxiv.org Such simulations can predict various physical properties, including density, excess mixing volume, and diffusion coefficients, offering a theoretical complement to experimental data. arxiv.org
Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe and predict chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its properties determine the nucleophilicity or basicity of a molecule. youtube.comresearchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule; a large gap suggests high stability. researchgate.net FMO analysis has been applied to understand the electronic structure and reactivity of this compound, particularly when it forms inclusion complexes with cyclodextrins. Theoretical evaluations have been conducted to understand the geometrical and frontier molecular orbital structures of this compound when encapsulated within cyclodextrin (B1172386) nanocavities. nih.gov Such studies reveal strong non-covalent interactions between the this compound and the host molecule, confirming the formation of a stable complex. nih.gov
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.comresearchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.comresearchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO orbitals. | A large gap implies high chemical stability and low reactivity. researchgate.net |
Quantum Chemical Calculations (e.g., Parametric Method-3)
Quantum chemical calculations are indispensable tools for investigating the electronic structure and properties of molecules. nih.govcore.ac.uk Among the various semi-empirical methods, Parametric Method 3 (PM3) is widely used. wikipedia.org PM3 is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and uses the same theoretical framework as the AM1 method, but differs in its parameterization, where values are optimized rather than taken from spectroscopic data. wikipedia.org The method was developed by J. J. P. Stewart and uses two Gaussian functions for the core repulsion function. wikipedia.org
In research involving this compound, PM3 has been employed to theoretically evaluate the geometrical structures of inclusion complexes formed between this compound and different cyclodextrins (β-cyclodextrin, 2-hydroxypropyl-βCD, or methyl-βCD). nih.gov These calculations help to confirm the most stable conformation of the guest-host complex, revealing, for instance, that the phenyl ring of this compound is positioned deep within the cyclodextrin nanocavity. nih.gov This theoretical approach complements experimental data from techniques like Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov
Advanced Microscopy Techniques
This compound has emerged not only as a subject of chemical analysis but also as a critical enabling agent in advanced microscopy for high-resolution 3D imaging of biological specimens.
Optical Tissue Clearing (OTC) with this compound for 3D Imaging
Optical tissue clearing (OTC) methods render opaque biological tissues transparent by minimizing light scattering, which occurs due to the mismatch of refractive indices among different tissue components. nih.gov this compound (ECi) has been established as a fast, non-toxic, and inexpensive solvent for OTC. nih.govnih.govresearchgate.net The ECi-based clearing process is straightforward and accessible to most laboratories, typically involving the dehydration of fixed tissue samples through an ethanol (B145695) series, followed by immersion in this compound for clearing. nih.gov
This method has proven highly effective for achieving a high degree of optical transparency in various tissues, including mouse mediastinal organs (trachea, esophagus, thymus, heart), lungs, and human colorectal cancer samples. nih.govnih.govfoliamedica.bg Once cleared, these tissues can be imaged in three dimensions using techniques like Light-Sheet Fluorescence Microscopy (LSFM) or Laser Confocal Fluorescence Microscopy (LCFM). nih.gov The ECi-based approach preserves antigenicity, making it compatible with immunofluorescent labeling, and allows for the visualization of detailed structures like the vasculature network deep within the tissue. nih.govfoliamedica.bg Studies have shown that ECi-cleared sections provide a significant increase in observable tissue thickness compared to non-cleared samples, enabling deeper and more comprehensive imaging. foliamedica.bg A second-generation method, named 2Eci, has been developed for clearing a wide range of tissues and species, including human organoids, while preserving signals from fluorescent proteins. nih.gov
Expansion Microscopy (ExM) for Enhanced Biological Imaging
Expansion Microscopy (ExM) is a revolutionary technique that physically magnifies biological specimens, allowing nanoscale details to be visualized with conventional diffraction-limited microscopes. youtube.com The process involves four main steps: anchoring molecules of interest to a swellable polymer network, polymerizing this network within the tissue, softening the tissue to allow for expansion, and then physically expanding the sample by adding water. youtube.com
ExM has been successfully combined with this compound-based optical tissue clearing to perform detailed 3D imaging of complex tissues like the lung. nih.govsigmaaldrich.comtandfonline.com In this combined workflow, after the tissue is expanded and immunofluorescently stained, it is then cleared with this compound to enable deep imaging. This powerful combination has been used to reveal the intricate 3D structures of alveoli, vascular branches, and cilia within the lung. nih.govsigmaaldrich.comtandfonline.com The protocol has also been applied to analyze the 3D distribution of microvasculature and immune cells in archived, paraffin-embedded lung metastases blocks. nih.govsigmaaldrich.com
Scanning Electron Microscopy (SEM) for Morphological Information
Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of a sample. In the study of this compound, field emission scanning electron microscopy (FESEM) has been utilized to acquire morphological information on solid-state samples. nih.gov Specifically, FESEM was used to characterize solid inclusion complexes of this compound encapsulated within cyclodextrins. nih.gov This analysis provides direct visual evidence of the surface structure and morphology of the prepared complexes, complementing data from other analytical techniques like X-ray diffraction that provide information on the crystalline structure. nih.gov
Table 2: Applications of this compound in Advanced Microscopy
| Microscopy Technique | Tissue/Sample Type | Key Findings & Advantages | Source(s) |
| OTC with LSFM/LCFM | Mouse mediastinal organs (trachea, heart, etc.) | ECi provides high transparency, allowing 3D visualization of vasculature with natural morphology. | nih.gov |
| OTC with LSFM/LCFM | Mouse Lung | Combined with retrograde perfusion, ECi-based OTC allows efficient 3D visualization of lung vasculature. | nih.govresearchgate.net |
| OTC and ExM | Mouse Lung (fresh & paraffin-embedded) | Reveals detailed 3D structures of alveoli, cilia, and microvasculature. | nih.govsigmaaldrich.comtandfonline.com |
| OTC (2Eci) with Confocal | Human Cerebral Organoids | Allows imaging through the entire organoid (~1400 µm), preserving fluorescent protein signals. | nih.gov |
| OTC with Epifluorescence | Human Colorectal Cancer Sections (100 µm) | Provides a 2.5-fold increase in observable tissue depth compared to non-cleared samples. | foliamedica.bg |
| FESEM | Solid this compound-Cyclodextrin Complexes | Provides morphological information on the surface of the solid inclusion complexes. | nih.gov |
Environmental Fate and Ecotoxicological Research
Aquatic Ecotoxicity Assessment
The introduction of chemical substances into aquatic environments necessitates a thorough evaluation of their potential toxic effects on resident organisms. This subsection assesses the ecotoxicity of ethyl cinnamate (B1238496) in aquatic systems, with a specific focus on its impact on primary producers and invertebrate species.
Algae form the base of most aquatic food webs, and any adverse effects on their photosynthetic capabilities can have cascading consequences throughout the ecosystem. Research has been conducted to understand the toxic effects of ethyl cinnamate on the photosynthetic and physiological characteristics of the green alga Chlorella vulgaris.
Studies have shown that this compound can inhibit the growth and photosynthetic activity of C. vulgaris. The inhibition of biomass increases with higher concentrations of the compound. A concentration of 1 mg/L of this compound has been found to be sufficient to reduce the total biomass of C. vulgaris. The half maximal effective concentration (EC50) values, which represent the concentration of a substance that causes a 50% reduction in a measured response, have been determined for biomass inhibition. The 48-hour and 72-hour EC50 values for C. vulgaris exposed to this compound are 2.07 mg/L and 1.89 mg/L, respectively.
The impact on photosynthesis is significant. After 24 hours of exposure to this compound concentrations between 2 and 4 mg/L, the photosynthesis of C. vulgaris nearly ceases. This is demonstrated by the actual photochemical efficiency of photosystem II (ΦPSII) approaching zero. Furthermore, after a 72-hour exposure to 4 mg/L of this compound, the maximal photochemical efficiency of PSII (Fv/Fm) drops to zero, indicating severe damage to the photosynthetic apparatus. While this compound affects cellular physiology, leading to decreased esterase activities and altered cell size and chlorophyll (B73375) a fluorescence, these effects primarily result in the inhibition of cell yield rather than causing cell death.
**Table 1: Ecotoxicological Data for this compound on *Chlorella vulgaris***
The brine shrimp, Artemia salina, is a widely used model organism in ecotoxicological testing due to its availability, ease of culture, and sensitivity to a range of toxicants. nih.govcabidigitallibrary.org Numerous studies have utilized Artemia salina to determine the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms within a specified time period. nih.govcabidigitallibrary.org These tests are valuable for screening the acute toxicity of chemical compounds. cabidigitallibrary.org
While Artemia salina is a standard organism for such assessments, a specific LC50 value for this compound has not been prominently reported in the reviewed scientific literature. However, the established use of this organism in toxicity studies with other chemicals provides a framework for how its sensitivity to this compound could be determined. For context, LC50 values for various other chemical substances in Artemia salina have been reported, demonstrating a wide range of toxicities. nih.gov The absence of a specific LC50 for this compound highlights a gap in the current ecotoxicological data for this compound.
Biodegradation Pathways and Kinetics
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, both biotic and abiotic. Understanding the biodegradation pathways and the speed at which a compound breaks down is crucial for assessing its long-term environmental impact.
The degradation of this compound can occur through abiotic processes such as hydrolysis. Studies on the alkaline hydrolysis of this compound in water-methanol and water-acetone mixtures have investigated the kinetics of this reaction. researchgate.nethilarispublisher.com The rate of hydrolysis is influenced by the solvent composition and temperature. researchgate.nethilarispublisher.com For instance, the specific rate constant for the alkali-catalyzed hydrolysis of this compound was found to decrease with an increasing proportion of organic co-solvents like methanol (B129727) or acetone. researchgate.nethilarispublisher.com
In terms of biotic degradation, research on the anaerobic degradation of the related compound, cinnamate, by a syntrophic consortium of bacteria has shown that it can be transformed into benzoate (B1203000) via β-oxidation. nih.gov This benzoate is then further degraded to acetate (B1210297), methane, and carbon dioxide. nih.gov While this provides a potential pathway for the degradation of the cinnamate moiety, specific studies on the complete microbial degradation pathways and kinetics of this compound in environmentally relevant matrices such as soil and water are not extensively detailed in the reviewed literature. The initial step in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the ester bond to form cinnamic acid and ethanol (B145695), which would then be further metabolized.
Environmental Mobility and Distribution in Various Compartments
The way in which a chemical moves and partitions between different environmental compartments—air, water, soil, and sediment—is governed by its physicochemical properties. Key parameters that influence the environmental mobility and distribution of this compound include its water solubility, vapor pressure, and soil sorption coefficient.
This compound has a low water solubility and is miscible with alcohols. nih.gov Its tendency to volatilize from water to the atmosphere can be estimated using its Henry's Law Constant. The Henry's Law Constant for trans-ethyl cinnamate provides an indication of its partitioning behavior between air and water.
The mobility of this compound in soil is influenced by its sorption to soil organic carbon. The soil sorption coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.comresearchgate.net A higher Koc value indicates stronger sorption to soil and less mobility. chemsafetypro.com An experimental Koc value for this compound was not found in the reviewed literature. However, its distribution in various environmental and industrial partition compartments can be estimated using solute descriptors determined through gas chromatography and liquid-liquid partition systems. researchgate.net One study determined the following solute descriptors for this compound: E = 1.0950, S = 1.0749, A = 0.0000, L = 6.3045, B = 0.6290, and V = 1.4523. researchgate.net These values can be used in quantitative structure-property relationship models to predict its environmental partitioning. Generally, chemicals with low water solubility and moderate to high octanol-water partition coefficients tend to adsorb to soil and sediment, reducing their mobility in water. carnegiescience.edu
Table 2: Physicochemical Properties of this compound Relevant to Environmental Fate
Applications in Advanced Materials Science and Drug Delivery Systems
Encapsulation Technologies for Enhanced Functionality
Encapsulation technologies are being increasingly utilized to improve the physicochemical properties of active compounds like ethyl cinnamate (B1238496). By enclosing the molecule within a larger carrier structure, limitations such as poor water solubility can be overcome, and its stability and release profile can be precisely controlled.
Cyclodextrin (B1172386) Inclusion Complexes for Solubility Enhancement
Ethyl cinnamate, being a hydrophobic compound, has limited solubility in aqueous solutions, which can restrict its applications. nih.gov The formation of inclusion complexes with cyclodextrins (CDs) presents a viable method to address this challenge. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like this compound.
Research has demonstrated the successful formation of inclusion complexes between this compound and various cyclodextrins, including β-cyclodextrin, γ-cyclodextrin, and modified versions like 2-hydroxypropyl-β-cyclodextrin. nih.govresearchgate.net Spectroscopic and electrochemical analyses have confirmed that the phenyl ring of the this compound molecule becomes situated within the hydrophobic nanocavity of the cyclodextrin. nih.govrsc.org This encapsulation effectively shields the hydrophobic part of the molecule from the aqueous environment, leading to a significant enhancement in its water solubility. nih.gov
Studies consistently show a 1:1 stoichiometric ratio for the guest-host complex, meaning one molecule of this compound is encapsulated by one molecule of cyclodextrin. nih.govresearchgate.net The formation of this complex is a spontaneous process, as indicated by thermodynamic analysis. researchgate.net A similar study on the related compound ethyl p-methoxycinnamate found that its complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly increased its dissolution rate compared to the free compound. researchgate.net This enhancement of solubility and dissolution is a critical step for improving the efficacy of this compound in various aqueous-based systems.
| Cyclodextrin Type | Guest:Host Stoichiometry | Key Interaction Site | Primary Outcome |
|---|---|---|---|
| β-Cyclodextrin (βCD) | 1:1 | Phenyl ring of this compound inside CD cavity | Enhanced water solubility |
| γ-Cyclodextrin (γ-CD) | 1:1 | Hydrophobic cavity interaction | Spontaneous complex formation |
| 2-hydroxypropyl-β-CD | 1:1 | Phenyl ring deep in CD cavity | Improved thermal stability and solubility |
| Methyl-β-CD | 1:1 | Phenyl ring deep in CD cavity | Improved thermal stability and solubility |
Stabilization Mechanisms within Nanocarriers
When this compound is incorporated into nanocarriers, such as nanoparticles or nanocapsules, stabilizers are crucial to prevent aggregation and maintain a consistent particle size distribution. Nanoparticle systems are inherently thermodynamically unstable, and particles tend to coalesce due to van der Waals forces to reduce the high surface energy. nih.gov Stabilizers counteract this by forming a protective barrier around the nanoparticles.
The stabilization can be achieved through two primary mechanisms:
Steric Hindrance: Polymeric stabilizers with long chains, can adsorb onto the nanoparticle surface. These polymer chains extend into the surrounding medium, creating a physical barrier that prevents nanoparticles from getting close enough to aggregate. nih.gov
Electrostatic Repulsion: Ionic surfactants or charged polymers can adsorb to the nanoparticle surface, imparting an electrical charge. The resulting electrostatic repulsion between similarly charged particles keeps them dispersed in the medium. mdpi.com
In the context of phytochemicals like this compound, cyclodextrins can also act as effective stabilizers. Beyond just solubilizing the molecule, the cyclodextrin layer on the surface of a nanoparticle provides a protective shield that guards against particle aggregation and inhibits the crystal growth of the encapsulated compound. mdpi.com The choice of stabilizer is critical, as it can influence not only the physical stability of the nanocarrier dispersion but also the release characteristics of the active agent. nih.govmdpi.com
Dissolution Profile Analysis and Release Mechanisms (e.g., Peppas Model)
Understanding the release kinetics of this compound from a delivery system is essential for designing materials with a controlled, predictable release profile. Mathematical models are applied to in vitro dissolution data to elucidate the underlying release mechanisms.
Several kinetic models can be used for this analysis:
Zero-Order Kinetics: The release rate is constant over time, independent of the concentration of the active agent remaining in the carrier.
First-Order Kinetics: The release rate is directly proportional to the concentration of the active agent remaining in the carrier. nih.gov
Higuchi Model: This model describes release from a matrix system based on Fickian diffusion, where the cumulative amount of drug released is proportional to the square root of time. ptfarm.pl
For more complex systems, such as swelling polymers or uniquely shaped matrices, the Korsmeyer-Peppas model (or Power Law) is particularly useful. ptfarm.plslideshare.net The model is expressed as:
Mt / M∞ = ktn
Where:
Mt / M∞ is the fraction of the active agent released at time t.
k is a constant incorporating the structural and geometric characteristics of the carrier.
n is the release exponent, which indicates the mechanism of release. slideshare.net
The value of the release exponent 'n' provides insight into the transport mechanism of the active agent from the carrier system.
| Release Exponent (n) | Drug Transport Mechanism | Description |
|---|---|---|
| 0.45 | Fickian Diffusion | Release is governed by diffusion through the matrix. |
| 0.45 < n < 0.89 | Non-Fickian (Anomalous) Transport | Release is controlled by a combination of diffusion and polymer chain relaxation/swelling. |
| 0.89 | Case II Transport | Release is dominated by polymer swelling or erosion. |
| n > 0.89 | Super Case II Transport | Release mechanism involves polymer relaxation and chain disentanglement. |
Data sourced from general kinetic modeling principles. ptfarm.pl
By fitting the dissolution data of this compound from a nanocarrier or nanofiber to this model, researchers can determine whether its release is primarily driven by diffusion, polymer swelling, or a combination of both phenomena. researchgate.net
Electrospun Nanofiber Fabrication for Active Systems
Electrospinning is a versatile technique used to produce continuous nanofibers from a polymer solution or melt. researchgate.net This method uses a high-voltage electric field to draw a charged polymer jet from a spinneret to a collector, resulting in the formation of a non-woven mat of fibers with diameters in the nanometer range. nih.gov
This technology is highly suitable for creating active systems by incorporating compounds like this compound directly into the polymer solution before spinning. The extremely rapid drying process during electrospinning can embed the active agent within the polymer matrix, often in an amorphous state, which can enhance dissolution behavior. researchgate.net
The key components of an electrospinning setup include:
A high-voltage power supply.
A syringe pump to deliver the polymer solution at a controlled rate.
A spinneret (like a needle).
A grounded collector where the nanofibers are deposited. nih.gov
A more advanced technique, known as coaxial electrospinning, allows for the fabrication of core-shell nanofibers. This process uses a specialized spinneret with two concentric needles, enabling two different polymer solutions to be spun simultaneously. For an active system, a solution containing this compound could form the core, while a pure polymer solution forms the outer shell. This architecture is advantageous for protecting the active agent and programming its release profile. researchgate.net The high surface-area-to-volume ratio of electrospun mats makes them highly efficient for controlled release applications.
Polymer Science and Biocompatible Materials
This compound is also finding applications in polymer science, particularly in the development of more environmentally friendly and functional biocompatible materials.
"Green Plasticizer" Applications in Bioplastics (e.g., Polylactide)
Polylactide (PLA), a biodegradable polyester (B1180765) derived from renewable resources, is a leading bioplastic. However, its widespread use is often limited by its inherent brittleness. Plasticizers are added to polymers to increase their flexibility, ductility, and processability by reducing the intermolecular forces between polymer chains.
Esters of cinnamic acid, including this compound, have been investigated as "green" or bio-based plasticizers for PLA. mdpi.com In a study where 20 wt% of various cinnamate esters were compounded with PLA, significant improvements in the material's mechanical properties were observed. The incorporation of these plasticizers positions them between the PLA polymer chains, increasing the free volume and allowing the chains to move more easily past one another. mdpi.com
This plasticizing effect leads to a notable decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For instance, the Tg of neat PLA was reduced from approximately 61.7°C to values around 36°C with the addition of cinnamate esters. mdpi.com This change is accompanied by a dramatic improvement in ductility.
| Material | Glass Transition Temp. (Tg) | Elongation at Break (%) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
|---|---|---|---|---|
| Neat PLA | ~61.7°C | ~3.9% | - | - |
| PLA + Allyl Cinnamate | ~36.1°C | ~339.4% | - | - |
| PLA + Other Cinnamates (inc. This compound) | Values close to 36°C | Values >300% | - | - |
Data adapted from a study on cinnamic acid esters as plasticizers for PLA. mdpi.com
The results demonstrate that this compound and related compounds can effectively overcome the intrinsic brittleness of PLA, transforming it into a much tougher and more ductile material suitable for a wider range of applications, such as flexible packaging films and other consumer products. mdpi.com
Synthesis of Photosensitive Polymers and Copolymers
This compound and its derivatives are pivotal in the synthesis of photosensitive polymers, which can undergo photochemical reactions, primarily crosslinking, upon exposure to ultraviolet (UV) light. The photosensitivity of these polymers stems from the carbon-carbon double bond in the cinnamate group, which can undergo a [2π+2π] cycloaddition reaction. jmaterenvironsci.com This process transforms a soluble linear polymer into an insoluble, crosslinked network, a property that is highly valuable for applications such as negative-type photoresists. jmaterenvironsci.com
The synthesis of such polymers often involves the polymerization of monomers containing a cinnamate moiety. For instance, photosensitive polymers have been created through the homopolymerization and copolymerization of monomers like ethyl α-cyano-4-(methacryloxy) cinnamate with methyl methacrylate (B99206). nanoient.org The resulting polymers demonstrate the ability to crosslink in the solid state when irradiated with UV light, confirmed by the disappearance of the characteristic UV absorbance of the cinnamate group and the insolubility of the polymer film post-exposure. nanoient.org
Researchers have also synthesized di- and triblock copolymers incorporating cinnamate building blocks alongside other functional units, such as adamantane. tandfonline.com These complex copolymers are designed for investigation in processes like electrospinning and UV/laser irradiation, aiming to create functional nanocomposite fibers for applications in optical materials and tissue scaffolds. tandfonline.com The incorporation of cinnamate provides a photo-crosslinking capability, allowing for the modification and stabilization of the final material structure. tandfonline.com Furthermore, functionalized cyclic carbonate monomers bearing a cinnamate group have been copolymerized with L-lactide to produce poly(ester-carbonate)s. researchgate.net The pendant cinnamate groups in these copolymers can be crosslinked by UV light, demonstrating a pathway to novel photo-responsive materials. researchgate.net
The general approach involves several steps:
Monomer Synthesis : A monomer containing the photoreactive cinnamate group is prepared. An example is the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate, followed by a reaction with methacryloyl chloride to form a photosensitive methacrylate monomer. jmaterenvironsci.com
Polymerization : The cinnamate-containing monomer is then polymerized, often with other comonomers, using techniques like radical polymerization initiated by AIBN or atom transfer radical polymerization (ATRP). jmaterenvironsci.comtandfonline.com
Photo-Crosslinking : The resulting polymer, when cast as a film or formed into a fiber, is exposed to UV radiation, which induces the cycloaddition of the cinnamate groups and leads to crosslinking. jmaterenvironsci.comnanoient.org
Development of Novel Biocompatible Materials
The unique properties of cinnamate-containing polymers are being harnessed for the development of novel biocompatible materials, particularly for biomedical applications like responsive drug delivery systems. researchgate.net The ability of these polymers to respond to external stimuli, such as light, is a key area of research. researchgate.net
Photo-crosslinkable systems derived from cinnamate-functionalized polymers offer a method to create stable, biocompatible structures. For example, copolymers of a cinnamate-functionalized cyclic carbonate and L-lactide result in a biocompatible poly(ester-carbonate). researchgate.net The photo-crosslinking capability of the cinnamate groups allows for the formation of stable polymer matrices. The degree of crosslinking can be controlled by the density of these groups along the polymer backbone. researchgate.net Such materials are being explored for applications where biocompatibility and structural integrity are crucial. researchgate.net
Another avenue of research involves creating inclusion complexes for drug delivery. This compound has been complexed with γ-Cyclodextrin, a biocompatible oligosaccharide. researchgate.net These complexes can improve the stability and bioavailability of the encapsulated compound. researchgate.net Such systems highlight the potential for developing innovative drug delivery platforms. researchgate.net The use of biocompatible components like cyclodextrins in conjunction with active compounds such as this compound represents a promising strategy in the formulation of advanced therapeutic systems. researchgate.net
Tissue Clearing and Imaging Reagents
This compound (ECi) has emerged as a key reagent in the field of tissue clearing, a process that renders naturally opaque biological tissues transparent to enable deep, three-dimensional (3D) imaging. researchgate.net Its effectiveness, low cost, and non-toxic nature make it a favorable alternative to traditional, often hazardous, clearing agents like BABB (a 1:2 mixture of benzyl (B1604629) alcohol and benzyl benzoate). nih.govfrontiersin.org
Applications in 3D Biological Structure Visualization
The primary challenge in imaging large biological samples is the scattering of light caused by the mismatched refractive indices of different tissue components. nih.govnih.gov Tissue clearing with this compound overcomes this by creating a uniform refractive index throughout the sample. nih.gov The general procedure involves dehydrating the tissue with an alcohol (such as ethanol (B145695) or 1-propanol) and then immersing it in this compound for refractive index matching. nih.govbiorxiv.org
This method, often referred to as Eci or its second-generation version, 2Eci, has been successfully applied to a diverse range of tissues and organisms, allowing for unprecedented visualization of complex 3D structures. nih.govnih.gov Researchers have used ECi-based clearing to image entire organs, embryos, and organoids with high resolution using techniques like light-sheet and confocal microscopy. researchgate.netfrontiersin.orgnih.gov The rapid nature of the protocol, capable of clearing tissues in as little as one to five days, further enhances its utility. nih.gov For example, ECi-based optical tissue clearing (OTC) has been effectively used for the 3D imaging of mouse lungs, revealing the intricate structure of alveoli and vascular branches. nih.gov Similarly, it has enabled the detailed reconstruction of cerebral organoids and the mapping of cell populations in whole-mount preparations of various model organisms. nih.gov
| Organism | Tissue/Structure Imaged | Reference |
|---|---|---|
| Human | Cerebral Organoids | nih.govnih.gov |
| Mouse (Mus musculus) | Lung, Kidney, Brain, Liver, Intestine, Thymus, Lymph Nodes | researchgate.netfrontiersin.orgnih.gov |
| Zebrafish (Danio rerio) | Whole Body (Adult) | researchgate.netnih.gov |
| Fruit Fly (Drosophila melanogaster) | Whole Animal | nih.govnih.gov |
| Axolotl (Ambystoma mexicanum) | Whole Embryos, Regenerating Limbs | nih.govnih.govbiorxiv.org |
| African Clawed Frog (Xenopus laevis) | Whole Embryos | nih.govnih.gov |
Preservation of Fluorescence in Cleared Tissues
A significant advantage of this compound-based clearing protocols is their ability to preserve the signals from a wide array of fluorescent proteins and synthetic fluorophores. nih.govnih.gov Many traditional clearing methods, especially those using harsh organic solvents, can quench the fluorescence of proteins like Green Fluorescent Protein (GFP), diminishing their utility for imaging genetically labeled cells. nih.gov
The 2Eci method, which combines dehydration in pH-adjusted alcohols (e.g., 1-propanol (B7761284) at pH 9) with this compound immersion, has been shown to effectively maintain fluorescence. nih.govbiorxiv.org This preservation is crucial for modern biological research, which relies heavily on fluorescent reporters to label specific cells, structures, and proteins. Studies have demonstrated that ECi clearing successfully preserves sufficient fluorescence for the detection of detailed neuronal morphology, including dendrites and axons. nih.gov This compatibility extends to antibody-based immunofluorescence, allowing for multiplexed imaging where fluorescent proteins are visualized alongside antibody-labeled targets. frontiersin.orgbiorxiv.org
| Fluorophore Type | Specific Examples | Reference |
|---|---|---|
| Fluorescent Proteins | GFP, mCherry, Brainbow | researchgate.netnih.govnih.gov |
| Synthetic Dyes | Alexa-conjugated fluorophores | researchgate.netnih.govnih.gov |
| Nuclear Stains | Propidium Iodide, SYBR Gold | researchgate.net |
Utility in Cellular Therapies and Regenerative Medicine Research
The ability to visualize complex biological systems in 3D is fundamental to advancing cellular therapies and regenerative medicine. elsevierpure.comyoutube.com this compound-based tissue clearing provides a powerful tool for this research by enabling detailed anatomical and phenotypic mapping of tissues at the cellular and organ-wide scale. researchgate.net
Research in regenerative medicine often utilizes model organisms with strong regenerative capabilities, such as the axolotl, or complex 3D culture systems like organoids that mimic human organ development. nih.govbiorxiv.org ECi clearing has been instrumental in studying these systems. For example, it allows for the imaging of entire regenerating axolotl limbs and human cerebral organoids, providing critical insights into the cellular processes that drive tissue regeneration and development. nih.govbiorxiv.org By preserving fluorescence, researchers can track genetically labeled stem cells, observe their integration into tissues, and analyze the complex cellular interactions that underpin therapeutic strategies. researchgate.netbiorxiv.org The non-toxic nature of this compound also makes it suitable for use in multi-user facilities, broadening its accessibility for researchers in these rapidly evolving fields. nih.gov This method provides a means to quantitatively analyze macromolecule synthesis and cell populations within heterogeneous tissues, which is essential for evaluating the efficacy of regenerative approaches. researchgate.net
Comprehensive Toxicological and Safety Research Mechanistic Focus
Investigation of Genotoxic Impurities and Degradants
Impurities in pharmaceutical and cosmetic ingredients can arise from synthesis or degradation and must be controlled to ensure safety. tapi.com Genotoxic impurities, which have the potential to damage DNA and lead to mutations, are of particular concern and are controlled to levels that pose negligible carcinogenic risks, often guided by the Threshold of Toxicological Concern (TTC) concept. tapi.comeuropa.eu The TTC establishes a human exposure threshold value for a chemical, below which there is a very low probability of an appreciable risk to human health. For a genotoxic impurity, a commonly accepted value is a daily intake of 1.5 µg over a lifetime. tapi.comeuropa.eu
Research into the degradation of related compounds provides insight into potential impurities. For instance, the thermal degradation of Amadori derivatives, which can form ethyl cinnamate (B1238496) as a product, has been studied in different solvents. nih.gov Heating these derivatives in ethanol (B145695) produced several degradation products, indicating potential impurities if ethyl cinnamate were formed under similar conditions. nih.gov
Table 1: Thermal Degradation Products of Amadori Derivative 1 in Ethanol nih.gov
| Degradation Product | Relative Content at 120 °C (%) | Relative Content at 180 °C (%) |
| Benzaldehyde diethyl acetal | 36.53 | 37.67 |
| Ethyl benzoate (B1203000) | 6.70 | 4.52 |
| Phenylalanine ethyl ester | 5.86 | Not Reported |
| Ethyl-3-phenylpropionate | 5.72 | 5.11 |
| This compound | Not Reported | 3.62 |
This interactive table summarizes the relative content of major degradation products formed when a precursor compound was heated in ethanol, illustrating potential related substances that could be considered for safety evaluation.
Furthermore, genotoxicity analysis of an essential oil rich in ethyl p-methoxy cinnamate, a derivative of this compound, was performed using the Allium cepa (onion root) test. At a concentration of 1 µg/mL, the essential oil showed no toxic effects on the mitotic index or the rate of chromosomal aberrations in the onion root cells, suggesting a lack of genotoxicity at this concentration under the tested conditions. nih.gov
Enzyme Activity Modulation and Toxicity Pathways
This compound and its derivatives can interact with and modulate the activity of various enzymes, leading to specific biological and toxicological outcomes.
One significant interaction is the inhibition of monoamine oxidase (MAO). The p-methoxy derivative of this compound has been identified as a monoamine oxidase inhibitor. wikipedia.org MAO enzymes are crucial for the metabolism of neurotransmitters, and their inhibition can have significant physiological effects.
Another critical pathway affected by this compound involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is central to angiogenesis (the formation of new blood vessels). This compound has been shown to suppress tumor growth by attenuating the VEGFR2 signaling pathway. medchemexpress.comnih.gov This anti-angiogenic activity is a key mechanism behind its observed anti-cancer effects. medchemexpress.com In vitro studies have demonstrated that this compound inhibits the proliferation, migration, invasion, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) that are stimulated by VEGF. medchemexpress.comnih.gov It also induces apoptosis (programmed cell death) in these cells. nih.gov
The enzymatic synthesis of this compound itself is an area of study, with lipases being used to catalyze the esterification of cinnamic acid with ethanol. nih.govresearchgate.net This demonstrates a direct interaction with this class of enzymes. A derivative, ethyl p-methoxy cinnamate, has also been shown to possess anticholinesterase activity, indicating its potential to interfere with nerve impulse transmission. nih.gov
In Vitro and In Vivo Safety Profiles of Derivatives
The safety and bioactivity of this compound derivatives have been explored in various experimental models. These studies help to establish structure-activity relationships (SAR), where the biological effect is correlated with the chemical structure.
In vitro research has focused on the acaricidal (mite-killing) properties of this compound derivatives against the mange mite Psoroptes cuniculi. In one study, 25 derivatives were synthesized and tested, with several showing significantly higher potency than the standard drug, ivermectin. nih.gov The results highlighted that substitutions on the benzene (B151609) ring were critical for activity; for instance, the presence of a nitro group (o-NO2 or m-NO2) significantly enhanced acaricidal effects. nih.gov
Table 2: In Vitro Acaricidal Activity of Selected this compound Derivatives Against P. cuniculi nih.gov
| Compound | Median Lethal Concentration (LC50 in µg/mL) | Median Lethal Time (LT50 in hours at 4.5 µmol/mL) |
| Ivermectin (Control) | 247.4 | 8.9 |
| Compound 27 | 29.8 | 7.9 |
| Compound 30 | 41.2 | 1.3 |
| Compound 26 | 39.2 | 10.4 |
| Compound 6 | 89.3 | 10.6 |
| Compound 15 | 119.0 | 11.0 |
This interactive table presents the in vitro efficacy of several this compound derivatives compared to the drug ivermectin, demonstrating their potential as acaricidal agents.
In vivo studies have provided further insights into the biological effects of this compound. In zebrafish embryos, this compound was shown to inhibit the formation of blood vessels, confirming its anti-angiogenic properties observed in vitro. medchemexpress.com In a mouse xenograft model using human colon cancer cells, oral administration of this compound was found to suppress tumor growth and angiogenesis. medchemexpress.com
Table 3: Summary of In Vitro and In Vivo Anti-Angiogenic Effects of this compound medchemexpress.com
| Model | Assay | Effect |
| In Vitro | HUVEC Viability & Motility | Inhibition of VEGF-induced cell viability and motility. |
| In Vitro | HUVEC Tube Formation | Inhibition of VEGF-induced tube formation. |
| In Vivo | Zebrafish Embryo | Inhibition of blood vessel formation. |
| In Vivo | Mouse Xenograft | Suppression of tumor growth and angiogenesis. |
This interactive table summarizes the demonstrated anti-angiogenic effects of this compound across different experimental models.
Immunological Responses and Allergic Reaction Mechanisms
Cinnamate compounds, including this compound, are known to elicit immunological responses in susceptible individuals. The primary manifestation is allergic contact dermatitis, with some cases involving photocontact dermatitis, where the allergic reaction is triggered or exacerbated by sunlight. cmsderm.cadermnetnz.org
The mechanism of sensitization is often linked to cross-reactivity. Individuals who are allergic to chemically related substances such as balsam of Peru, cinnamic aldehyde, or cinnamic oil have a higher likelihood of reacting to cinnamates. cmsderm.cadermnetnz.org Diagnosis of this allergy is typically confirmed through patch testing, where a small amount of cinnamate (e.g., 1% in petrolatum) is applied to the skin. cmsderm.cadermnetnz.org
Beyond contact allergies, concerns have been raised about the skin penetration of certain cinnamate derivatives, like octyl methoxycinnamate. It is hypothesized that its absorption into the skin may promote the generation of potentially damaging free radicals. cmsderm.cadermnetnz.org
Research on cinnamaldehyde (B126680), a closely related precursor, provides further mechanistic insight into potential immunological effects. Studies have shown that cinnamaldehyde can inhibit the proliferation of immune cells, including peripheral blood mononuclear cells (PBMCs), T-cells (CD3+), and B-cells (CD20+). nih.gov Furthermore, it was found to induce apoptosis in these primary immune cells, suggesting a potential immunosuppressive effect at higher concentrations. nih.gov
Research Challenges and Future Directions
Elucidating Complex Biological Interaction Networks
A primary challenge in ethyl cinnamate (B1238496) research is the comprehensive mapping of its biological interaction networks. While studies have identified specific targets, a holistic understanding of its mechanism of action is still developing. For instance, research has shown that ethyl cinnamate can suppress tumor angiogenesis by targeting the VEGFR2 signaling pathway. nih.gov It has been observed to inhibit the proliferation, migration, invasion, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, this compound induces apoptosis in HUVECs and has been shown to disrupt vessel development in zebrafish models. nih.gov
Future research must move beyond single-pathway analysis to explore the broader network of interactions. This involves identifying all the direct protein targets and downstream effectors that mediate its observed biological effects, such as its antifungal properties. nih.gov Unraveling these complex networks will be crucial for understanding the polypharmacological nature of this compound and for identifying potential synergistic or antagonistic interactions with other molecules or therapeutic agents.
Development of Novel Synthetic Routes with Improved Sustainability
While this compound can be extracted from natural sources, chemical synthesis is essential for producing the compound on a larger scale. Traditional methods often involve harsh conditions or hazardous reagents. researchgate.net A key future direction is the development of novel, sustainable synthetic routes that align with the principles of green chemistry. ijsetpub.com
Advanced Computational Modeling for Precise Prediction of Activity and Toxicity
Advanced computational modeling presents a powerful tool for accelerating the discovery and development process for this compound and its derivatives. In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into the compound's behavior at a molecular level.
For example, molecular docking studies have been used to investigate the binding modes of cinnamate derivatives with protein targets like the Epidermal Growth Factor Receptor (EGFR), helping to explain their potential anticancer activity. researchgate.net Similarly, computational approaches have been employed to investigate the potential mechanisms of antimicrobial action for various cinnamates. nih.gov
Future directions in this area involve the development of more sophisticated and predictive computational models. These models could be used to:
Precisely predict the biological activity of novel this compound analogs against a wider range of targets.
Estimate toxicity profiles and potential adverse effects, reducing the reliance on extensive and costly preclinical testing.
Design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
By integrating machine learning and artificial intelligence, these predictive models can become more accurate, guiding synthetic efforts toward the most promising candidates.
Integration of Omics Technologies for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the molecular changes induced by the compound within a biological system. azolifesciences.comnih.gov
A multi-omics approach can reveal the flow of biological information from gene expression (transcriptomics) to protein synthesis (proteomics) and metabolic function (metabolomics) following exposure to this compound. azolifesciences.com This integrated analysis can help to:
Identify novel biomarkers for the compound's efficacy or potential toxicity. nih.govresearchgate.net
Uncover entire pathways and biological networks that are perturbed by this compound, rather than just single targets. nih.gov
Provide a comprehensive understanding of its mechanism of action, which is often missed by single-omics studies. azolifesciences.comecetoc.org
Future research should focus on applying these integrated omics strategies in relevant cellular and animal models to build comprehensive models of this compound's biological activity. nih.gov The use of advanced bioinformatics and computational tools will be essential for integrating and interpreting the large, complex datasets generated by these technologies. researchgate.net
Translation of Preclinical Findings to Potential Therapeutic Applications
A significant challenge in drug development is the translation of promising preclinical findings into effective clinical applications. nih.gov this compound has demonstrated potential therapeutic effects in preclinical models, notably in cancer research. Studies have shown that it can suppress tumor growth in a colon cancer xenograft model without causing detectable liver or kidney toxicity. nih.gov The compound was also found to inhibit the phosphorylation of VEGFR2 and its downstream signaling pathways within the tumor, confirming its anti-angiogenic mechanism in vivo. nih.gov
The future in this domain lies in bridging the gap between these preclinical successes and human therapeutic use. This involves:
Conducting rigorous preclinical toxicology and safety pharmacology studies.
Developing optimized formulations to improve bioavailability and delivery to target tissues.
Designing well-controlled clinical trials to evaluate the safety and efficacy of this compound in humans for specific conditions.
Furthermore, adopting new technologies, such as the digitalization of animal behavior and non-invasive monitoring in preclinical studies, could provide more quantitative and objective data, potentially improving the translational predictivity of these studies. nih.gov
Addressing Environmental Impact and Sustainability in Production and Application
As the potential applications of this compound expand, it is crucial to address the environmental impact and sustainability of its entire lifecycle, from production to disposal. The principles of green chemistry are central to this effort, focusing on reducing the environmental footprint of synthetic processes. ijsetpub.com
Future research and industrial practices must consider:
Life Cycle Assessment (LCA): Conducting comprehensive LCAs to quantify the environmental impact of different production pathways, considering metrics like greenhouse gas footprint, fossil energy consumption, and water use. viridischemical.com
Renewable Feedstocks: Prioritizing the use of renewable starting materials, such as bio-based ethanol (B145695) derived from corn or other biomass, to reduce reliance on fossil fuels. viridischemical.com
Waste Reduction and Valorization: Developing processes that minimize waste generation and explore opportunities to convert byproducts into valuable materials.
Biodegradability: Studying the biodegradability and environmental fate of this compound to ensure its application does not lead to long-term environmental contamination.
By proactively addressing these sustainability challenges, the chemical industry can ensure that the production and use of this compound are environmentally responsible.
Q & A
Q. What experimental methodologies are recommended for synthesizing ethyl cinnamate with high purity?
this compound can be synthesized via esterification, Wittig reactions, or enzymatic catalysis. For esterification, refluxing cinnamic acid with ethanol in the presence of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalysts at 60°C for 1 hour yields this compound, followed by purification via liquid-liquid extraction and drying with anhydrous Na₂SO₄ . The Wittig reaction employs benzaldehyde and (carbethoxymethylene)triphenylphosphorane in solvents like chloroform, with IR and NMR spectra used to confirm purity . Enzymatic methods using Lipozyme TLIM in solvent-free systems achieve higher yields (~86%) compared to Novozym 435 (~2%) . Methodological optimization should prioritize catalyst selection, reaction time, and purification steps to minimize by-products.
Q. How can researchers validate the purity of synthesized this compound?
Purity validation requires multi-analytical approaches:
- Melting Point Analysis : Pure cinnamic acid (co-product) has a defined melting point (~133°C); deviations indicate impurities .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirm functional groups. Discrepancies from reference spectra suggest contamination .
- Chromatography : Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents or by-products (e.g., unreacted cinnamic acid or menthol derivatives in mixed reactions) .
- 1H-NMR : Characteristic peaks for the trans-configuration (e.g., doublets at δ 6.3–7.5 ppm for aromatic and alkene protons) validate stereochemical purity .
Q. What biological properties of this compound are relevant to pharmaceutical research?
this compound exhibits antimicrobial activity against oral pathogens (e.g., Streptococcus mutans) and antiproliferative effects on cancer cell lines, attributed to its interaction with microbial membranes or cellular redox pathways . In toxicological studies, intraperitoneal administration in rats (0.8 mL/kg) showed low reactivity with glutathione (GSH), suggesting minimal acute hepatotoxicity . Researchers should design dose-response assays (e.g., MIC for antimicrobial studies) and pair them with cytotoxicity assessments (e.g., MTT assays) to evaluate therapeutic windows .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be optimized for drug discovery?
The Horner–Wadsworth–Emmons (HWE) reaction in deep eutectic solvents (e.g., choline chloride/urea) enhances stereoselectivity for α,β-unsaturated esters like this compound. Using LiOH or DBU as bases at room temperature under air achieves >95% E-isomer yield. Gram-scale reactions (10 mmol) in reusable solvents improve atom economy (EcoScale score: 71) and reduce waste . Researchers should compare solvent systems (e.g., ionic liquids vs. eutectic mixtures) and monitor reaction progress via TLC or HPLC to optimize stereochemical outcomes.
Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity data?
Discrepancies in antimicrobial or cytotoxic potency across studies may arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Multivariate analysis (e.g., ANOVA) can isolate variables like pH, temperature, or compound solubility. For example, low enzymatic esterification yields (~2%) in some studies vs. high yields (~86%) in others necessitate regression models to identify critical factors (e.g., enzyme activity, solvent polarity). Replicating experiments with standardized protocols and reporting confidence intervals improves data reliability .
Q. How does this compound’s structure-activity relationship (SAR) inform the design of novel analogs?
Fluorinated or trifluoromethyl-substituted this compound derivatives (e.g., ethyl 3-fluorocinnamate) show enhanced bioactivity due to increased electronegativity and membrane permeability. SAR studies using NMR-confirmed analogs reveal that substituents at the phenyl ring’s para-position improve antimicrobial potency, while ester chain length (e.g., methyl vs. hexyl) modulates lipophilicity and cellular uptake . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes) to prioritize synthetic targets .
Q. What methodologies assess this compound’s role in cellular biodistribution studies?
In regenerative medicine, this compound’s lipophilicity enhances imaging contrast for tracking mesenchymal stromal cells. Radiolabeling (e.g., ³H or ¹⁴C isotopes) combined with autoradiography quantifies biodistribution in vivo. Alternatively, fluorescence tagging (e.g., BODIPY derivatives) enables real-time confocal microscopy tracking in cell cultures . Researchers must validate labeling efficiency via mass spectrometry and control for solvent-induced cytotoxicity .
Methodological Considerations
- Ethical and Safety Protocols : Use fume hoods for volatile solvents (e.g., diethyl ether) during synthesis . For in vivo studies, adhere to OECD guidelines for dosing (e.g., <25% LD50) .
- Data Reproducibility : Share raw spectra (IR, NMR) and chromatograms in supplementary materials to enable cross-validation .
- Interdisciplinary Collaboration : Partner with statisticians for experimental design (e.g., power analysis) and toxicologists for safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
